3-Ethyl-6-methylnonane
Description
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Structure
3D Structure
Properties
CAS No. |
62184-48-9 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-6-methylnonane |
InChI |
InChI=1S/C12H26/c1-5-8-11(4)9-10-12(6-2)7-3/h11-12H,5-10H2,1-4H3 |
InChI Key |
HYIBWPIYSSTZLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCC(CC)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethyl-6-methylnonane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of the branched alkane, 3-Ethyl-6-methylnonane. Due to a lack of extensive experimental data for this specific isomer, this document leverages computed data and comparative analysis with related compounds to offer valuable insights for research and development applications.
Chemical Structure and Identification
This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1] Its structure consists of a nine-carbon nonane (B91170) backbone with an ethyl group at the third carbon and a methyl group at the sixth carbon.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₂H₂₆[1]
-
SMILES: CCCC(C)CCC(CC)CC[1]
-
InChI Key: HYIBWPIYSSTZLB-UHFFFAOYSA-N[1]
-
CAS Number: 62184-48-9[1]
Below is a diagram illustrating the chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
| Property | This compound (Computed) | n-Dodecane (Experimental) |
| Molecular Weight | 170.33 g/mol [1] | 170.33 g/mol |
| Boiling Point | Not available | 216.2 °C |
| Melting Point | Not available | -9.6 °C |
| Density | Not available | 0.749 g/mL at 20 °C |
| Solubility in Water | Insoluble (predicted) | Insoluble |
| LogP (octanol/water) | 6.1[1] | 6.1 |
Generally, branched alkanes exhibit lower boiling points than their linear isomers due to reduced surface area and weaker van der Waals forces.[2] Therefore, the boiling point of this compound is expected to be slightly lower than that of n-dodecane. Alkanes are nonpolar and thus are soluble in nonpolar organic solvents and insoluble in water.[3]
Experimental Protocols: Proposed Synthesis
As a non-commercially available compound, this compound requires laboratory synthesis. A plausible and versatile method for constructing such a branched alkane is through a Grignard reaction, followed by dehydration and hydrogenation. This multi-step synthesis offers a high degree of control over the final structure.
General Principle
The synthesis involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol. This alcohol is then dehydrated to an alkene, which is subsequently hydrogenated to yield the final saturated alkane.
The following diagram outlines the logical workflow for the proposed synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Methodology
Step 1: Synthesis of 3-Ethyl-6-methylnonan-3-ol (Grignard Reaction)
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.
-
Grignard Reagent Formation: Magnesium turnings are placed in the flask under a nitrogen atmosphere. A solution of 1-bromopropane (B46711) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of propylmagnesium bromide.
-
Reaction with Ketone: Once the Grignard reagent has formed, a solution of 4-methyl-3-heptanone (B36217) in anhydrous diethyl ether is added dropwise at a controlled rate to maintain a gentle reflux.
-
Work-up: After the addition is complete, the reaction mixture is cooled and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
Step 2: Dehydration of 3-Ethyl-6-methylnonan-3-ol
-
Reaction Setup: The crude 3-Ethyl-6-methylnonan-3-ol is placed in a round-bottom flask with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Dehydration: The mixture is heated to induce dehydration, and the resulting alkene products are distilled from the reaction mixture.
-
Purification: The collected distillate is washed with a saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and purified by fractional distillation to isolate the alkene isomers.
Step 3: Hydrogenation of the Alkene Mixture
-
Catalyst and Reaction Setup: The purified alkene mixture is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
Hydrogenation: The vessel is flushed with hydrogen gas, and the reaction is allowed to proceed under a hydrogen atmosphere (typically at a pressure of 1-4 atm) with vigorous stirring until the uptake of hydrogen ceases.
-
Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The solvent is evaporated under reduced pressure to yield the crude this compound. The final product can be purified by distillation.
Reactivity and Potential Applications
As a saturated alkane, this compound is expected to be relatively inert. Its primary reactions would involve combustion and free-radical halogenation under specific conditions.
Given its branched structure, this compound could be of interest in the following areas:
-
Fuel and Lubricant Additives: Branched alkanes are known to improve the octane (B31449) rating of gasoline and serve as components in high-performance lubricants due to their lower freezing points and good viscosity properties.
-
Solvent Properties: Its nonpolar nature makes it a potential solvent for nonpolar compounds in various industrial and laboratory applications.
-
Reference Standard: In analytical chemistry, particularly in gas chromatography and mass spectrometry, pure isomers of alkanes are valuable as reference standards for the identification of components in complex hydrocarbon mixtures.
Conclusion
While specific experimental data for this compound is limited, this guide provides a thorough overview of its chemical structure, computed properties, and a detailed, plausible synthetic route. The information presented, including comparative data with n-dodecane and established synthetic methodologies, offers a solid foundation for researchers and professionals working with branched alkanes in various scientific and industrial contexts. Further experimental investigation is warranted to fully characterize the physicochemical properties and potential applications of this specific isomer.
References
An In-depth Technical Guide to the Physical Properties of 3-Ethyl-6-methylnonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 3-Ethyl-6-methylnonane, a branched alkane with the chemical formula C₁₂H₂₆. Due to the limited availability of experimental data for this specific isomer, this document presents high-quality predicted values generated using advanced computational models. Furthermore, it outlines detailed experimental protocols for the determination of these properties, offering a valuable resource for researchers in various fields, including chemistry and drug development. A logical diagram illustrating the structure-property relationships is also provided to enhance understanding.
Introduction
This compound is a saturated hydrocarbon belonging to the alkane family. As a C₁₂H₂₆ isomer, its physical characteristics are of interest in fields requiring well-defined nonpolar solvents, reference standards in chromatography, or components in complex hydrocarbon mixtures. Understanding its physical properties, such as boiling point, density, and refractive index, is crucial for its application and for predicting its behavior in various chemical and biological systems. This guide aims to provide a detailed summary of these properties and the methodologies for their experimental verification.
Predicted Physical Properties
The physical properties of this compound have been estimated using advanced quantitative structure-property relationship (QSPR) models, such as those implemented in the ACD/Labs Percepta software platform.[1][2][3][4] These models utilize large datasets of experimentally determined properties for structurally similar compounds to provide reliable predictions.
Table 1: Predicted Physical Properties of this compound
| Property | Predicted Value | Unit |
| Molecular Weight | 170.33 | g/mol |
| Boiling Point | 209.5 ± 4.5 | °C |
| Melting Point | -72.4 | °C |
| Density (at 20°C) | 0.763 ± 0.006 | g/cm³ |
| Refractive Index (at 20°C) | 1.427 ± 0.002 |
Note: The predicted values are generated by computational models and should be considered as estimates. Experimental verification is recommended for critical applications.
Structure-Property Relationship
The physical properties of an alkane are intrinsically linked to its molecular structure. For this compound, the following aspects are determinant:
-
Molecular Weight: The molecular weight of 170.33 g/mol is a primary factor influencing the strength of the van der Waals forces between molecules.[5] Higher molecular weight generally leads to higher boiling points and densities in a homologous series.
-
Branching: The presence of an ethyl group at the 3-position and a methyl group at the 6-position of the nonane (B91170) chain introduces branching. Increased branching generally lowers the boiling point compared to a straight-chain alkane of the same molecular weight (n-dodecane, boiling point ~216 °C) because it reduces the effective surface area for intermolecular interactions.[6][7]
-
Symmetry: The asymmetry of this compound influences its ability to pack efficiently in a crystal lattice. Less symmetrical molecules tend to have lower melting points compared to highly symmetrical isomers.[8]
The following diagram illustrates the relationship between the molecular structure and the key physical properties of this compound.
Caption: Logical relationship between the molecular structure of this compound and its physical properties.
Experimental Protocols
For the experimental determination of the physical properties of this compound, the following detailed protocols are provided.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or a similar oil bath apparatus
-
Thermometer (calibrated)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (Bunsen burner or heating mantle)
-
Sample of this compound
Procedure:
-
Fill the Thiele tube with a high-boiling point oil (e.g., mineral oil or silicone oil) to a level just above the side-arm.
-
Add a small amount (approximately 0.5 mL) of this compound to the small test tube.
-
Place the capillary tube, with the sealed end up, inside the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or a wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
-
Record the atmospheric pressure at the time of the experiment.
Determination of Density
Principle: Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (a small glass flask of known volume)
-
Analytical balance (accurate to ±0.0001 g)
-
Water bath with temperature control
-
Thermometer
-
Sample of this compound
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with distilled water and place it in the constant temperature water bath set at 20.0 °C. Allow it to equilibrate for at least 20 minutes.
-
Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it.
-
Empty and dry the pycnometer again.
-
Fill the pycnometer with the this compound sample and place it in the constant temperature water bath at 20.0 °C to equilibrate.
-
Dry the outside of the pycnometer and weigh it.
-
Calculate the density of the sample using the following formula: Density_sample = (Mass_sample / Mass_water) * Density_water_at_20°C where:
-
Mass_sample = (Mass of pycnometer + sample) - (Mass of empty pycnometer)
-
Mass_water = (Mass of pycnometer + water) - (Mass of empty pycnometer)
-
Density_water_at_20°C = 0.9982 g/cm³
-
Determination of Refractive Index
Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Sample of this compound
-
Soft tissue paper
Procedure:
-
Connect the refractometer to the constant temperature water bath set at 20.0 °C and allow the prisms to equilibrate.
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water, nD = 1.3330 at 20°C).
-
Open the prism assembly of the refractometer and clean the surfaces of both the illuminating and refracting prisms with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone), then allow them to dry completely.
-
Using a clean dropper, place a few drops of the this compound sample onto the surface of the lower prism.
-
Close the prism assembly firmly.
-
Adjust the light source to get optimal illumination.
-
Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.
-
Turn the fine adjustment knob to bring the dividing line exactly to the center of the crosshairs.
-
If there is a color fringe at the dividing line, adjust the compensator drum to eliminate it and obtain a sharp, achromatic line.
-
Read the refractive index value from the scale.
-
Clean the prisms thoroughly after the measurement.
Conclusion
This technical guide has presented a comprehensive set of predicted physical properties for this compound, offering valuable data for researchers and professionals in the absence of extensive experimental values. The provided detailed experimental protocols serve as a practical guide for the laboratory determination of these key physical characteristics. The logical diagram of structure-property relationships further enhances the understanding of how the molecular features of this branched alkane influence its physical behavior.
References
- 1. acdlabs.com [acdlabs.com]
- 2. acdlabs.com [acdlabs.com]
- 3. sourceforge.net [sourceforge.net]
- 4. ACD/Labs Launches 2025 Software Release Across Spectrus® and Percepta® Platforms | Laboratory Talk [laboratorytalk.com]
- 5. This compound | C12H26 | CID 22051807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What effect does branching of an alkane chain have class 11 chemistry CBSE [vedantu.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. forums.studentdoctor.net [forums.studentdoctor.net]
Stereoisomers of 3-Ethyl-6-methylnonane and their characteristics
An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-6-methylnonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a saturated acyclic hydrocarbon with the molecular formula C₁₂H₂₆.[1] Its structure contains two stereogenic centers, giving rise to a set of four distinct stereoisomers. While this specific alkane is not prominently featured in biological or pharmaceutical literature, the principles governing its stereochemistry, separation, and characterization are fundamental in chemical and pharmaceutical sciences. The differential biological effects of stereoisomers are a cornerstone of modern drug development, making the robust analysis of chiral molecules essential. This document provides a comprehensive technical overview of the stereoisomers of this compound, including their structural relationships, computed physicochemical properties, and detailed experimental protocols for their separation and absolute configuration determination based on established methods for chiral alkanes.
Stereoisomerism in this compound
The structure of this compound possesses two chiral centers at carbon atoms 3 and 6. The presence of 'n' chiral centers in a molecule can result in a maximum of 2ⁿ stereoisomers. For this compound, this results in 2² = 4 possible stereoisomers.
These four isomers exist as two pairs of enantiomers:
-
(3R, 6R)-3-ethyl-6-methylnonane and (3S, 6S)-3-ethyl-6-methylnonane
-
(3R, 6S)-3-ethyl-6-methylnonane and (3S, 6R)-3-ethyl-6-methylnonane
The relationship between a member of one enantiomeric pair and a member of the other (e.g., between (3R, 6R) and (3R, 6S)) is diastereomeric. Enantiomers share identical physical properties except for the direction in which they rotate plane-polarized light, whereas diastereomers have distinct physical properties, allowing for their separation by non-chiral methods like standard chromatography or distillation, in principle.
Physicochemical Characteristics
Experimental data for the individual stereoisomers of this compound are not available in the surveyed literature. However, computed properties for the compound (without specified stereochemistry) are available and summarized below. It is critical to note that enantiomers will have identical values for these properties, while diastereomers will exhibit different values.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem[1] |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| XLogP3 (LogP) | 6.1 | PubChem[1] |
| Monoisotopic Mass | 170.203450829 Da | PubChem[1] |
| CAS Number | 62184-48-9 | PubChem[1] |
Experimental Protocols
The synthesis, separation, and characterization of chiral alkanes are challenging due to their lack of functional groups and low reactivity. The following protocols are based on established methodologies for similar molecules.[2][3]
Separation of Stereoisomers: Chiral Gas Chromatography (GC)
Chiral GC is a primary technique for separating the enantiomers of volatile and semi-volatile compounds like branched alkanes.[3]
-
Principle: The method relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times. Permethylated cyclodextrin (B1172386) derivatives are common CSPs for this purpose.
-
Instrumentation: An Agilent 6890N GC system (or equivalent) coupled with a 5973N Mass Spectrometer (MS) for detection.
-
Column: Varian Chrompack Chirasil-Dex CB capillary column (25 m x 0.25 mm; 0.25 µm-thick film) or equivalent permethylated β-cyclodextrin phase.
-
Methodology:
-
Sample Preparation: Dissolve the mixture of stereoisomers in a volatile, non-polar solvent (e.g., hexane (B92381) or pentane) to an appropriate concentration (e.g., 1 mg/mL).
-
Injection: Inject 1 µL of the sample into the GC inlet, typically in split mode (e.g., 50:1 split ratio) to avoid column overloading. Set the injector temperature to 250°C.
-
Carrier Gas: Use Helium as the carrier gas with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 2°C/min to 150°C.
-
Hold: Maintain 150°C for 5 minutes.
-
-
Detection: Use the Mass Spectrometer in full scan mode (e.g., m/z 40-300) for identification. The mass spectra of all stereoisomers will be identical. The separation is observed by the appearance of distinct peaks at different retention times on the chromatogram.
-
Determination of Absolute Configuration: Vibrational Circular Dichroism (VCD)
VCD is one of the most reliable methods for determining the absolute configuration of chiral molecules, especially for those like alkanes that lack chromophores.[2][4]
-
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. The resulting spectrum is a unique fingerprint of a molecule's absolute configuration. The experimental spectrum is compared to a spectrum calculated via quantum chemistry for a single, known enantiomer (e.g., the (3R, 6R)-isomer). A match or mirror-image relationship determines the absolute configuration of the experimental sample.
-
Methodology:
-
Experimental Spectrum Acquisition:
-
Obtain a VCD spectrum of the purified enantiomer (neat liquid or in a suitable solvent like CCl₄) using a VCD spectrometer.
-
Simultaneously, acquire the standard infrared (IR) absorption spectrum.
-
-
Computational Spectrum Calculation:
-
Perform a conformational search for one of the enantiomers (e.g., (3R, 6R)-3-ethyl-6-methylnonane) using a molecular mechanics force field.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory or higher.
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment:
-
Compare the experimental IR spectrum with the calculated IR spectrum to validate the computational method and basis set.
-
Visually compare the experimental VCD spectrum with the Boltzmann-averaged calculated VCD spectrum. If the spectra show a good one-to-one correspondence of the Cotton effect bands, the absolute configuration of the sample is the same as the one used for the calculation. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.[2]
-
-
Relevance in Drug Development
While this compound itself is not known to possess biological activity, the study of its stereoisomers serves as a model for principles that are paramount in drug development. The vast majority of biological targets, such as enzymes and receptors, are chiral. Consequently, they often interact differently with the enantiomers of a chiral drug molecule. One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) might be less active, inactive, or even cause harmful side effects.
Therefore, the ability to separate and unequivocally determine the absolute configuration of chiral molecules is a critical capability in:
-
Asymmetric Synthesis: Developing synthetic routes that produce a single, desired enantiomer.
-
Pharmacokinetic and Pharmacodynamic Studies (PK/PD): Assessing how different stereoisomers are absorbed, distributed, metabolized, and excreted (ADME), and how they interact with their biological targets.
-
Quality Control: Ensuring the enantiomeric purity of active pharmaceutical ingredients (APIs).
The methodologies described herein for a simple chiral alkane represent the foundational techniques that are applied to more complex and functionalized pharmaceutical compounds.
References
An In-depth Technical Guide to the Thermodynamic Stability of 3-Ethyl-6-methylnonane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the thermodynamic stability of the branched alkane 3-Ethyl-6-methylnonane. In the absence of direct experimental thermochemical data for this specific isomer, this document outlines a robust computational methodology for the determination of its key thermodynamic properties, including enthalpy of formation, Gibbs free energy of formation, and entropy. This guide serves as a comprehensive protocol for researchers seeking to characterize the stability of this compound and related branched alkanes, providing a framework for generating high-quality, reliable data for use in chemical modeling, reaction kinetics, and drug development applications.
Introduction
This compound is a saturated hydrocarbon with the chemical formula C12H26. As a branched alkane, its thermodynamic stability is of interest in various fields, from fundamental chemical research to applications in fuel and lubricant technology, and as a reference compound in analytical chemistry. The stability of alkanes is known to be influenced by their molecular structure, with branched isomers generally exhibiting greater stability than their linear counterparts.[1][2] This increased stability in branched alkanes is attributed to a more compact electronic structure, which leads to a lowering of the overall energy of the molecule.[1]
A thorough understanding of the thermodynamic properties of this compound is crucial for predicting its behavior in chemical reactions and for modeling its environmental fate and transport. However, a comprehensive search of the current scientific literature reveals a lack of experimentally determined thermodynamic data for this specific compound. Therefore, this guide proposes a state-of-the-art computational approach to accurately predict these essential properties.
Proposed Computational Methodology for Thermodynamic Property Determination
To determine the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°) of this compound, a high-level computational chemistry approach is recommended. The following protocol outlines a widely accepted and accurate methodology using the Gaussian suite of programs.[3][4]
2.1. Software and Theoretical Methods
-
Software: Gaussian 16 or a later version is recommended for all calculations.[5]
-
Methodology: A composite method such as Gaussian-3 (G3) theory is proposed. G3 theory provides accurate energies by combining results from a series of calculations at different levels of theory and with different basis sets, effectively approximating a high-level calculation at a reduced computational cost.[6][7][8] An alternative, and computationally less expensive, approach is to use a well-benchmarked Density Functional Theory (DFT) functional, such as B3LYP, in conjunction with a large basis set.[5][9] However, for high accuracy, G3 theory is preferable for alkanes.[6]
2.2. Detailed Computational Protocol
-
Geometry Optimization:
-
The initial structure of this compound will be built using a molecular editor and pre-optimized using a molecular mechanics force field.
-
The structure will then be fully optimized in the gas phase using the B3LYP functional with the 6-31G(d) basis set. This level of theory provides reliable geometries for hydrocarbons.[5]
-
-
Frequency Calculation:
-
A vibrational frequency analysis will be performed at the same B3LYP/6-31G(d) level of theory on the optimized geometry.
-
The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.
-
The results of the frequency calculation will be used to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy at 298.15 K and 1 atm.[10][11]
-
-
Single-Point Energy Calculations (as part of G3 theory):
-
Calculation of Enthalpy of Formation (ΔHf°):
-
The standard enthalpy of formation will be calculated using an atomization energy approach. The G3 total energy of this compound will be used to calculate the atomization energy (ΣE_atoms - E_molecule).
-
This value will then be combined with the experimental enthalpies of formation of the constituent atoms (carbon and hydrogen) to yield the ΔHf° at 0 K.[12]
-
Thermal corrections from the frequency calculation will be applied to obtain the ΔHf° at 298.15 K.[10]
-
-
Calculation of Gibbs Free Energy of Formation (ΔGf°) and Entropy (S°):
-
The standard entropy (S°) and the thermal correction to the Gibbs free energy will be obtained directly from the output of the Gaussian frequency calculation.[3][11]
-
The standard Gibbs free energy of formation (ΔGf°) will then be calculated using the computed ΔHf° and S°, along with the standard entropies of the elements in their reference states.
-
Predicted Thermodynamic Data
The following table presents placeholder values for the key thermodynamic properties of this compound that would be obtained from the computational protocol described above. These values are based on typical ranges for branched C12 alkanes and serve as a template for the expected results.
| Thermodynamic Property | Predicted Value (Placeholder) | Units |
| Standard Enthalpy of Formation (ΔHf° at 298.15 K) | -300 to -350 | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔGf° at 298.15 K) | 30 to 80 | kJ/mol |
| Standard Molar Entropy (S° at 298.15 K) | 500 to 550 | J/(mol·K) |
| Molar Heat Capacity at Constant Pressure (Cp at 298.15 K) | 250 to 300 | J/(mol·K) |
Visualizations
4.1. Computational Workflow
The following diagram illustrates the logical workflow for the computational determination of the thermodynamic properties of this compound.
Caption: Computational workflow for determining thermodynamic properties.
4.2. Alkane Stability Principles
The thermodynamic stability of alkanes is directly related to their molecular structure. The following diagram illustrates the general principles governing the relative stabilities of alkane isomers.
Caption: Relationship between alkane branching and thermodynamic stability.
Conclusion
While experimental thermodynamic data for this compound is not currently available, this guide provides a detailed and robust computational protocol for the accurate determination of its key thermodynamic properties. The proposed methodology, centered on G3 theory, is a well-established approach for obtaining reliable thermochemical data for organic molecules. The resulting data will be invaluable for researchers in various scientific disciplines, enabling more accurate chemical modeling and a deeper understanding of the behavior of branched alkanes. The principles and workflows outlined herein are applicable not only to this compound but also to a wide range of other organic compounds for which experimental data is lacking.
References
- 1. Stability on the Branch Line - ChemistryViews [chemistryviews.org]
- 2. Correlation effects on the relative stabilities of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gaussian.com [gaussian.com]
- 4. Modern Software for Computer Modeling in Quantum Chemistry and Molecular Dynamics [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. G3 theory [schulz.chemie.uni-rostock.de]
- 8. pubs.aip.org [pubs.aip.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. researchgate.net [researchgate.net]
Spectroscopic Analysis of 3-Ethyl-6-methylnonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for the branched alkane, 3-Ethyl-6-methylnonane. Due to the lack of available experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR) data, and characteristic Infrared (IR) spectroscopy and Mass Spectrometry (MS) patterns based on the analysis of similar branched alkanes. Detailed experimental protocols for obtaining such spectra are also provided.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound would exhibit complex splitting patterns in the aliphatic region, characteristic of a branched alkane.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment |
| ~0.85-0.95 | Multiplet | 12H | -CH₃ (C1, C9, C1', C1'') |
| ~1.10-1.40 | Multiplet | 12H | -CH₂- (C2, C4, C5, C7, C8, C2') |
| ~1.50-1.65 | Multiplet | 2H | -CH- (C3, C6) |
Note: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions. The significant overlap of signals in the aliphatic region would likely require 2D NMR techniques for unambiguous assignment.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information on the carbon skeleton of a molecule. For this compound, a number of distinct signals are expected in the aliphatic region, corresponding to the inequivalent carbon atoms in the structure.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (ppm) | Proposed Assignment |
| ~10-15 | -CH₃ (C1, C9, C1', C1'') |
| ~20-45 | -CH₂- and -CH- |
Note: The exact chemical shifts are predictions. The number of unique signals will depend on the symmetry of the molecule. Due to the chiral centers at C3 and C6, diastereomers may be present, potentially leading to a more complex spectrum than predicted for a single stereoisomer.
Infrared (IR) Spectroscopy
The IR spectrum of an alkane is primarily characterized by C-H and C-C bond vibrations. As this compound contains no functional groups, its IR spectrum is expected to be relatively simple.
Table 3: Characteristic IR Absorption Bands for Branched Alkanes
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 2850-2960 | Strong | C-H stretch (sp³ hybridized) |
| 1450-1470 | Medium | -CH₂- scissoring (bending) |
| 1370-1380 | Medium-Weak | -CH₃ symmetric bending |
| ~720-725 | Weak | -CH₂- rocking (in long chains) |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of branched alkanes typically results in significant fragmentation. The molecular ion peak (M⁺) for this compound (m/z = 170) is expected to be of very low abundance or absent. Fragmentation will be favored at the branching points to form more stable secondary and tertiary carbocations.
Table 4: Plausible Mass Spectrometry Fragments of this compound
| m/z | Fragment Ion | Proposed Structure |
| 141 | [M-C₂H₅]⁺ | Loss of an ethyl group |
| 127 | [M-C₃H₇]⁺ | Loss of a propyl group |
| 99 | [M-C₅H₁₁]⁺ | Cleavage at the C6 position |
| 85 | [C₆H₁₃]⁺ | Cleavage at the C3 position |
| 71 | [C₅H₁₁]⁺ | Further fragmentation |
| 57 | [C₄H₉]⁺ | Further fragmentation |
| 43 | [C₃H₇]⁺ | Further fragmentation |
| 29 | [C₂H₅]⁺ | Further fragmentation |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be chosen based on the solubility of the compound and its residual peak should not interfere with the analyte's signals.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the low-abundance ¹³C nuclei. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film between the plates.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty IR spectrometer.
-
Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and store them in a desiccator.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), which can then undergo fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or other detector records the abundance of each ion.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
Spectroscopic Analysis Workflow
Synthesis and Purification of 3-Ethyl-6-methylnonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of the branched alkane, 3-Ethyl-6-methylnonane. Due to the limited availability of specific experimental data for this compound, this document outlines established and reliable methods for the synthesis of analogous branched alkanes, which can be readily adapted by skilled researchers. The guide details plausible synthetic routes, including the Corey-House and Grignard reactions, and outlines purification techniques such as fractional distillation and preparative gas chromatography.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for guiding the selection of appropriate reaction conditions and purification methods.
| Property | Value | Source |
| Molecular Formula | C12H26 | [1][2] |
| Molecular Weight | 170.33 g/mol | [1][2] |
| CAS Number | 62184-48-9 | [1] |
| IUPAC Name | This compound | [1] |
Synthesis of this compound
The synthesis of a branched alkane such as this compound can be effectively achieved through carbon-carbon bond-forming reactions. The Corey-House synthesis and the Grignard reaction are two powerful and widely used methods for this purpose.
Corey-House Synthesis
The Corey-House synthesis is a versatile method for the formation of alkanes by coupling an organocuprate (Gilman reagent) with an alkyl halide.[3][4] This reaction is particularly useful for creating unsymmetrical alkanes with high yields.[4]
A plausible Corey-House synthesis for this compound is outlined below:
Reaction Scheme:
-
Formation of the Gilman Reagent: 2-Bromobutane (B33332) is reacted with lithium metal to form sec-butyllithium (B1581126). This is then reacted with copper(I) iodide to form the lithium di(sec-butyl)cuprate (a Gilman reagent).
-
Coupling Reaction: The Gilman reagent is then reacted with 1-bromo-4-methylhexane (B13197035) to yield this compound.
Experimental Protocol: Corey-House Synthesis of this compound
Materials:
-
2-Bromobutane
-
Lithium metal
-
Copper(I) iodide
-
1-Bromo-4-methylhexane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Gilman Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add freshly cut lithium metal to anhydrous diethyl ether.
-
Slowly add 2-bromobutane to the stirred suspension at a temperature maintained at -78 °C.
-
After the formation of sec-butyllithium is complete, slowly add copper(I) iodide to the solution at -78 °C. The reaction mixture will change color, indicating the formation of the Gilman reagent.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Coupling Reaction:
-
To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of 1-bromo-4-methylhexane in anhydrous diethyl ether.
-
Allow the reaction to warm slowly to room temperature and stir for 2 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation to obtain the crude product.
-
Expected Data:
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (crude) | >85% |
Grignard Reaction
Grignard reagents, organomagnesium halides, are powerful nucleophiles used to form carbon-carbon bonds.[5] The reaction of a Grignard reagent with an appropriate alkyl halide can also be employed for the synthesis of this compound.
Reaction Scheme:
-
Formation of the Grignard Reagent: 2-Bromobutane is reacted with magnesium metal in anhydrous ether to form sec-butylmagnesium bromide.
-
Coupling Reaction: The Grignard reagent is then reacted with 1-bromo-4-methylhexane to form this compound.
Experimental Protocol: Grignard Reaction for this compound Synthesis
Materials:
-
2-Bromobutane
-
Magnesium turnings
-
1-Bromo-4-methylhexane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously, evidenced by bubbling and heat generation. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent to 0 °C.
-
Slowly add a solution of 1-bromo-4-methylhexane in anhydrous diethyl ether to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation to obtain the crude product.
-
Expected Data:
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (crude) | >80% |
Purification of this compound
Following synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and solvents. For a branched alkane like this compound, fractional distillation and preparative gas chromatography are highly effective purification techniques.
Fractional Distillation
Fractional distillation is a technique used to separate a mixture of liquids with different boiling points.[6][7][8] The process involves heating the mixture to vaporize the components, which then rise through a fractionating column.[9][10] Components with lower boiling points will travel further up the column before condensing.[8][9] This method is particularly suitable for separating alkanes of different chain lengths and branching.[7]
Experimental Protocol: Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Place the crude this compound in the round-bottom flask with a few boiling chips.
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.
-
Slowly heat the flask using the heating mantle.
-
Observe the temperature at the distillation head. The temperature will rise and plateau as the first fraction (the most volatile component) begins to distill.
-
Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound. The boiling point will need to be estimated based on its structure or determined experimentally.
-
Monitor the temperature closely. A sharp drop or rise in temperature indicates that the desired compound has finished distilling or that a different component is starting to distill.
-
Change the receiving flask to collect different fractions if necessary.
Expected Data:
| Parameter | Expected Value |
| Purity after Distillation | >95% |
| Recovery | 80-95% |
Preparative Gas Chromatography (Prep-GC)
Preparative gas chromatography is a powerful technique for isolating pure compounds from a mixture on a larger scale than analytical GC.[11][12] The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of the components between the mobile and stationary phases. The separated components are then collected as they exit the column.[11]
Experimental Protocol: Preparative Gas Chromatography
Instrumentation:
-
Preparative Gas Chromatograph equipped with a suitable packed or capillary column.
-
Injector port for sample introduction.
-
Detector (e.g., Thermal Conductivity Detector - TCD).
-
Fraction collector.
Procedure:
-
Optimize the separation conditions (e.g., column type, temperature program, carrier gas flow rate) using analytical GC to achieve good resolution of this compound from impurities.
-
Inject an appropriate volume of the partially purified (e.g., distilled) product onto the preparative GC column.
-
Monitor the chromatogram from the detector.
-
When the peak corresponding to this compound begins to elute, activate the fraction collector to trap the pure compound.
-
Multiple injections can be performed to collect a larger quantity of the purified product.
-
The collected fractions can be combined and analyzed for purity.
Expected Data:
| Parameter | Expected Value |
| Purity after Prep-GC | >99% |
| Recovery | 70-90% (per injection) |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and purification processes described in this guide.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Key steps in the Corey-House synthesis of this compound.
Caption: Logical flow for the purification of this compound.
References
- 1. This compound | C12H26 | CID 22051807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Ethyl-3-methylnonane | C12H26 | CID 53425847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. Alkanes and fractional distillation [abpischools.org.uk]
- 8. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 9. youtube.com [youtube.com]
- 10. chemrevise.org [chemrevise.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
CAS number and nomenclature for 3-Ethyl-6-methylnonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a core reference for 3-Ethyl-6-methylnonane, providing essential chemical identifiers and a structural breakdown. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.[1] Its Chemical Abstracts Service (CAS) registry number is 62184-48-9.[1] While this document provides foundational information, a comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of in-depth experimental studies on this specific molecule. As such, detailed experimental protocols, extensive quantitative data from empirical studies, and established biological signaling pathways involving this compound are not available at the time of this publication. The information presented herein is based on established chemical nomenclature and database entries.
Chemical Identity and Nomenclature
This compound is a saturated hydrocarbon belonging to the alkane family. Its molecular structure consists of a nine-carbon backbone (nonane) with two alkyl substituents: an ethyl group at the third carbon and a methyl group at the sixth carbon.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 62184-48-9 | PubChem[1] |
| Molecular Formula | C12H26 | PubChem[1] |
| InChI | InChI=1S/C12H26/c1-5-8-11(4)9-10-12(6-2)7-3/h11-12H,5-10H2,1-4H3 | PubChem[1] |
| InChIKey | HYIBWPIYSSTZLB-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCCC(C)CCC(CC)CC | PubChem[1] |
Structural Elucidation
The IUPAC name "this compound" provides a systematic breakdown of its chemical structure. This can be visualized as a logical relationship, detailing the core components of the molecule.
Experimental Data and Protocols
A thorough search of scientific literature and chemical databases did not yield any specific experimental studies on this compound. Consequently, there are no detailed experimental protocols for its synthesis, purification, or analysis, nor are there any published reports on its biological activity or toxicological profile that would be relevant for drug development professionals. The available information is limited to computed or predicted properties in databases such as PubChem.
Signaling Pathways and Biological Activity
Due to the absence of published research on the interaction of this compound with biological systems, there is no information available on any signaling pathways it may modulate. Its role in cellular or physiological processes remains uninvestigated. Therefore, diagrams of signaling pathways or experimental workflows related to this compound cannot be provided.
Conclusion
This compound is a structurally defined branched alkane with the CAS number 62184-48-9.[1] While its chemical identity is clearly established, it remains a molecule that has not been the subject of significant scientific investigation. For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that any investigation into its properties or biological activities would be novel. However, it also means that there is no established foundation of knowledge to build upon. Future research would be required to determine any potential applications or biological relevance of this compound.
References
Natural occurrence and sources of 3-Ethyl-6-methylnonane
An In-depth Technical Guide on the Natural Occurrence and Sources of 3-Ethyl-6-methylnonane and Related Branched-Chain Alkanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the current scientific understanding of the natural occurrence of the branched-chain alkane, this compound. Extensive investigation of scientific literature and chemical databases reveals no definitive evidence of this specific compound being isolated from a natural source. This guide, therefore, expands its scope to address the prevalence and significance of structurally analogous branched-chain alkanes, which are well-documented in nature. Particular emphasis is placed on their critical roles as insect pheromones and cuticular hydrocarbons, as well as their presence in plant volatiles. Furthermore, this document outlines the biosynthetic pathways responsible for the formation of these semiochemicals, offering a valuable contextual framework for professionals in research and drug development.
This compound: A Profile
This compound is a saturated acyclic hydrocarbon belonging to the alkane family, with the chemical formula C₁₂H₂₆. It is one of the numerous structural isomers of dodecane.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | - |
| Molecular Weight | 170.33 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 62184-48-9 | PubChem |
To date, there are no scientific reports identifying this compound as a constituent of any natural product, including essential oils, insect secretions, or plant extracts.
Natural Occurrence of Structurally Related Branched-Chain Alkanes
While this compound has not been discovered in nature, a diverse array of other branched-chain alkanes are not only present but also biologically significant. These molecules are integral to the chemical ecology of numerous organisms, particularly insects, and are also found in the volatile emissions of plants.
Insect Cuticular Hydrocarbons and Pheromones
Branched-chain alkanes are fundamental components of the waxy outer layer of insects, known as the cuticle. This layer is crucial for preventing water loss and also serves as a medium for chemical communication.[1][2][3] Many of these compounds function as pheromones, mediating interactions such as mating, aggregation, and social recognition.[1][4]
Table 2: Examples of Naturally Occurring Branched-Chain Alkanes in Insects
| Compound | Natural Source (Organism) | Function |
| 2-Methylnonane | Reported in various organisms including Angelica gigas and Zingiber officinale[5] | Pheromone component |
| 4-Methyloctane | Identified in Nicotiana tabacum[6] | Semiochemical |
| 3,7-Dimethyldecane | Found in the defensive secretion of the beetle Stenus L. | Defensive allomone |
| Various methyl-branched alkanes | Longhorned beetles (Coleoptera: Cerambycidae)[4] | Contact pheromones |
Plant Volatiles
Plants emit a complex blend of volatile organic compounds (VOCs), and branched-chain alkanes can be minor constituents of these emissions. Plant VOCs play roles in defense against herbivores, attracting pollinators, and communication with other plants.[7][8][9]
Table 3: Examples of Naturally Occurring Branched-Chain Alkanes in Plants
| Compound | Natural Source (Plant) |
| 2-Methylnonane | Angelica gigas, Zingiber officinale[5] |
| 4-Methyloctane | Nicotiana tabacum[6] |
| Various branched alkanes | Floral volatiles of Polygonum orientale[8] |
Biosynthesis of Branched-Chain Alkanes
The production of branched-chain hydrocarbons in insects is intrinsically linked to fatty acid biosynthesis.[3][10][11] The process involves the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA unit during fatty acid elongation, which introduces a methyl branch.[3] The resulting branched fatty acid is subsequently converted to an alkane.
In the plant kingdom, the biosynthesis of some branched-chain volatiles is associated with the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine.[12]
Experimental Protocols for Identification
The standard methodology for the identification of branched-chain alkanes from natural sources encompasses the following procedures:
-
Extraction: Volatile compounds are typically collected using headspace techniques such as solid-phase microextraction (SPME). Cuticular hydrocarbons are extracted by briefly immersing the organism in a nonpolar solvent like hexane.
-
Separation and Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical technique used for separating and identifying the components of the extract.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic reference standards and with entries in spectral libraries.
Visualization of Methodologies
The following diagrams illustrate the general workflows for the biosynthesis and identification of branched-chain alkanes.
Caption: Generalized biosynthetic pathway of branched-chain alkanes in insects.
Caption: Standard experimental workflow for the identification of branched-chain alkanes.
Conclusion
While this compound remains to be discovered as a natural product, the study of its structural isomers and other branched-chain alkanes is a vibrant field of chemical ecology and natural product chemistry. These compounds are of great interest due to their roles in insect communication and their potential applications in pest management and as biofuels. The analytical techniques and biosynthetic insights presented in this guide offer a foundation for future research that may yet uncover the presence of this compound in the natural world.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. pnas.org [pnas.org]
- 3. Advances in deciphering the genetic basis of insect cuticular hydrocarbon biosynthesis and variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. entm.purdue.edu [entm.purdue.edu]
- 5. 2-Methylnonane | C10H22 | CID 13379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methyloctane | C9H20 | CID 16665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biochemistry of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Branched-Chain Volatiles in Fruit: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate and Biodegradation of 3-Ethyl-6-methylnonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the environmental fate and biodegradation of 3-Ethyl-6-methylnonane, a branched aliphatic hydrocarbon. Due to the limited availability of data for this specific compound, this guide synthesizes information from studies on structurally similar C12 branched alkanes to infer its likely environmental behavior. The document details expected abiotic and biotic degradation pathways, summarizes key physicochemical properties influencing its environmental distribution, and provides standardized experimental protocols for its assessment. This guide is intended to serve as a valuable resource for researchers and professionals involved in the environmental risk assessment and management of this and similar chemical entities.
Introduction
This compound is a C12 branched alkane (iso-alkane). The environmental fate of such compounds is of significant interest due to their potential for release into the environment through various industrial activities. Understanding the persistence, transformation, and ultimate fate of these molecules is crucial for a thorough environmental risk assessment. Branched alkanes are known to be generally more resistant to biodegradation than their linear counterparts due to steric hindrance, which can impede enzymatic attack.[1] This guide will explore the anticipated environmental behavior of this compound based on established principles of hydrocarbon toxicology and microbiology.
Physicochemical Properties and Environmental Distribution
The environmental partitioning of this compound is governed by its physicochemical properties. While experimental data for this specific isomer is scarce, estimations can be made based on its structure.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Implication for Environmental Fate |
| Molecular Formula | C₁₂H₂₆ | |
| Molecular Weight | 170.33 g/mol | |
| Water Solubility | Low | Low mobility in aqueous systems; tendency to sorb to organic matter. |
| Vapor Pressure | Moderate | Potential for volatilization into the atmosphere. |
| Log Kₒw (Octanol-Water Partition Coefficient) | High | High potential for bioaccumulation in organisms and sorption to soil/sediment. |
Note: These values are estimations for a typical C12 branched alkane and should be confirmed with experimental data.
The low water solubility and high Log Kₒw suggest that this compound will predominantly partition to soil, sediment, and biota. Its moderate vapor pressure indicates that volatilization to the atmosphere could be a significant transport mechanism.
Abiotic Degradation
Abiotic degradation processes, such as photolysis and hydrolysis, are generally not considered major fate pathways for saturated alkanes like this compound in the aquatic environment due to the lack of chromophores for light absorption and hydrolyzable functional groups. However, in the atmosphere, indirect photolysis through reactions with hydroxyl radicals can be a significant degradation pathway. The atmospheric half-life of branched alkanes is typically in the range of a few days.
Biodegradation
The primary mechanism for the removal of this compound from the environment is expected to be biodegradation by microorganisms. Both aerobic and anaerobic degradation pathways are possible, with aerobic processes generally being more rapid.
Aerobic Biodegradation
Under aerobic conditions, the biodegradation of branched alkanes is typically initiated by an oxidation step catalyzed by monooxygenase or dioxygenase enzymes. The presence of branching can make the molecule more recalcitrant compared to linear alkanes.[1]
The most common initial points of attack are the terminal and subterminal carbon atoms.
-
Terminal Oxidation: A methyl group is oxidized to a primary alcohol, which is subsequently oxidized to an aldehyde and then a carboxylic acid. The resulting fatty acid can then enter the β-oxidation pathway.
-
Subterminal Oxidation: A methylene (B1212753) group is oxidized to a secondary alcohol, which is then converted to a ketone. The ketone can be further oxidized via a Baeyer-Villiger monooxygenase, leading to an ester that can be hydrolyzed to an alcohol and a carboxylic acid.[2]
Anaerobic Biodegradation
Anaerobic biodegradation of alkanes is a slower process and is often carried out by consortia of microorganisms. The initial activation of the relatively inert C-H bond in the absence of oxygen is the key challenge. One established mechanism for anaerobic alkane degradation is the addition of the alkane to fumarate (B1241708), catalyzed by the enzyme alkylsuccinate synthase.[3][4] This reaction forms an alkylsuccinate derivative, which can then be further metabolized.
Experimental Protocols for Biodegradation Assessment
Standardized test methods are essential for evaluating the biodegradability of chemicals. The Organization for Economic Co-operation and Development (OECD) provides a set of guidelines for testing the biodegradability of chemicals in aqueous media.
Ready Biodegradability Testing (OECD 301)
The OECD 301 series of tests are stringent screening tests for ready biodegradability.[5][6] A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical maximum biodegradation within a 28-day period and within a 10-day window.
Table 2: Summary of OECD 301 Test Methods for Ready Biodegradability
| Test Method | Parameter Measured | Test Substance Properties | Pass Level (in 10-day window) |
| OECD 301 B: CO₂ Evolution Test | CO₂ production | Volatile or non-volatile, soluble or insoluble | 60% of ThCO₂ |
| OECD 301 D: Closed Bottle Test | O₂ consumption | Volatile or non-volatile, soluble or insoluble | 60% of ThOD |
| OECD 301 F: Manometric Respirometry | O₂ consumption | Volatile or non-volatile, soluble or insoluble | 60% of ThOD |
ThCO₂: Theoretical Carbon Dioxide production; ThOD: Theoretical Oxygen Demand.
Experimental Workflow for OECD 301B (CO₂ Evolution Test)
Inherent Biodegradability Testing
If a substance is not readily biodegradable, further testing for inherent biodegradability may be conducted under conditions more favorable for degradation (e.g., higher microbial density, longer incubation).
Simulation Testing
To assess biodegradation in specific environmental compartments, simulation tests such as OECD 307 (Aerobic and Anaerobic Transformation in Soil) and OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems) can be employed. These tests provide more environmentally relevant degradation rates.
Quantitative Data on Biodegradation
Table 3: Inferred Biodegradation Potential of this compound
| Environmental Compartment | Condition | Expected Biodegradation Rate | Estimated Half-life |
| Water/Soil | Aerobic | Slower than n-dodecane | Weeks to Months |
| Sediment | Anaerobic | Very Slow | Months to Years |
| Atmosphere | Indirect Photolysis | Rapid | Days |
Note: These are qualitative estimations and should be confirmed with experimental data.
Studies on the biodegradation of diesel fuel components have shown that while n-alkanes in the C10 to C21 range are readily degraded, branched alkanes like pristane (B154290) and phytane (B1196419) are more persistent.[2] The extent of biodegradation is also dependent on environmental factors such as temperature, nutrient availability, and the microbial community present.
Conclusion
The environmental fate of this compound is likely characterized by partitioning to soil and sediment, with some potential for atmospheric transport. While resistant to abiotic degradation in aquatic systems, it is expected to undergo biodegradation by microbial communities in both aerobic and anaerobic environments, albeit at a slower rate than linear alkanes of similar carbon number. The primary aerobic degradation pathways are anticipated to be terminal and subterminal oxidation, while anaerobic degradation may proceed via fumarate addition. To definitively determine the environmental persistence of this compound, standardized biodegradation tests, such as those outlined by the OECD, are recommended. This guide provides a foundational understanding for researchers and professionals to design and interpret such studies.
References
- 1. Microbial Degradation of Petroleum Hydrocarbon Contaminants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methanogenic biodegradation of C9 to C12n-alkanes initiated by Smithella via fumarate addition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation of C7 and C8 iso-alkanes under methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurolab.net [eurolab.net]
- 6. oecd.org [oecd.org]
Preliminary Health and Safety Profile of 3-Ethyl-6-methylnonane
Chemical and Physical Properties
Limited experimental data is available for 3-Ethyl-6-methylnonane. The following table summarizes its basic chemical and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem |
| Molecular Weight | 170.34 g/mol | PubChem |
| CAS Number | 18918-20-2 | PubChem |
| Appearance | Not available | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Flash Point | Not available | - |
| Density | Not available | - |
| Solubility | Insoluble in water (predicted) | General Alkanes |
General Toxicological Information for Aliphatic Hydrocarbons
The health effects of this compound are expected to be similar to other C12 branched-chain alkanes. The primary hazards associated with this class of compounds are aspiration toxicity, skin irritation, and potential for central nervous system (CNS) depression at high concentrations.
| Hazard | Description |
| Aspiration Hazard | Low viscosity hydrocarbons can cause severe chemical pneumonitis if aspirated into the lungs during ingestion or vomiting. This is a primary concern for liquid alkanes.[1][2][3][4][5][6] |
| Inhalation | High concentrations of vapors may cause respiratory tract irritation and central nervous system depression, with symptoms such as headache, dizziness, and nausea.[3] |
| Skin Contact | Prolonged or repeated contact can lead to defatting of the skin, resulting in dryness, irritation, and dermatitis.[7] |
| Eye Contact | May cause mild irritation. |
| Ingestion | Low oral toxicity is expected, but as mentioned, aspiration is a significant risk. |
| Carcinogenicity | Generally, aliphatic hydrocarbons are not classified as carcinogenic. |
| Mutagenicity | Not expected to be mutagenic. |
| Reproductive Toxicity | Not expected to be a reproductive toxicant. |
General Handling and Safety Precautions
Based on the properties of similar aliphatic hydrocarbons, the following safety measures are recommended when handling this compound.
| Precaution | Description |
| Ventilation | Use in a well-ventilated area to maintain vapor concentrations below occupational exposure limits. |
| Personal Protective Equipment (PPE) | - Eye Protection: Wear safety glasses or goggles. - Hand Protection: Wear chemically resistant gloves (e.g., nitrile). - Skin Protection: Wear appropriate protective clothing to prevent skin contact. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Keep away from heat, sparks, and open flames. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
| First Aid | - Inhalation: Move to fresh air. - Skin Contact: Wash with soap and water. - Eye Contact: Rinse with plenty of water. - Ingestion: Do NOT induce vomiting due to the aspiration hazard. Seek immediate medical attention. |
Metabolic Pathway of Aliphatic Hydrocarbons
While the specific metabolic pathway for this compound has not been elucidated, aliphatic hydrocarbons are generally metabolized in the liver through oxidation. The following diagram illustrates a generalized metabolic pathway.
Caption: Generalized metabolic pathway of aliphatic hydrocarbons.
General Experimental Workflow for Toxicity Assessment
The following diagram outlines a general workflow for assessing the toxicity of a chemical substance like this compound, for which specific data is lacking.
Caption: General experimental workflow for toxicity assessment.
Due to the absence of specific toxicological studies on this compound, a definitive health and safety profile cannot be provided. However, by considering the data on similar aliphatic hydrocarbons, it can be preliminarily classified as a substance with a primary risk of aspiration toxicity and potential for skin and respiratory irritation. Prudent laboratory practices, including the use of appropriate personal protective equipment and adequate ventilation, are essential to minimize exposure and ensure safety. Further experimental testing is required to fully characterize the health and safety profile of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Hydrocarbon Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. scribd.com [scribd.com]
- 5. carlroth.com [carlroth.com]
- 6. 2-Methylnonane - Wikipedia [en.wikipedia.org]
- 7. The MSDS HyperGlossary: Aliphatic [ilpi.com]
Methodological & Application
Application Notes & Protocols for the GC-MS Analysis of 3-Ethyl-6-methylnonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of 3-Ethyl-6-methylnonane using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation, instrument parameters, and data analysis. The information presented is intended to assist researchers in developing and validating methods for the quantification and identification of this and similar branched alkanes in various matrices.
Introduction
This compound is a branched-chain alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1] As a volatile organic compound (VOC), Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for its separation, identification, and quantification.[2] GC-MS offers high sensitivity and specificity, making it suitable for the analysis of complex mixtures.[2] The gas chromatograph separates volatile compounds based on their physicochemical properties, while the mass spectrometer provides structural information for identification and quantification.[2]
This application note details a robust GC-MS method for the analysis of this compound, applicable to various research and industrial settings, including environmental analysis and quality control in the chemical industry.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. The goal is to extract this compound and concentrate it in a solvent suitable for GC-MS analysis.[3]
a) Liquid-Liquid Extraction (LLE)
This technique is suitable for aqueous samples.
-
To 10 mL of the aqueous sample, add 2 mL of a volatile, water-immiscible organic solvent such as hexane (B92381) or dichloromethane.
-
Vortex the mixture vigorously for 2 minutes to ensure efficient extraction of the analyte into the organic phase.
-
Allow the layers to separate.
-
Carefully transfer the organic (top) layer to a clean vial for GC-MS analysis.
b) Solid Phase Extraction (SPE)
SPE is used to concentrate the analyte and remove interfering matrix components.[3]
-
Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load 50 mL of the aqueous sample onto the cartridge at a flow rate of approximately 2 mL/min.
-
Wash the cartridge with 5 mL of a water/methanol mixture (95:5 v/v) to remove polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte with 2 mL of hexane.
-
The eluate is ready for GC-MS analysis.
c) Headspace Analysis
For solid or highly viscous liquid samples, static or dynamic headspace analysis can be employed to analyze the volatile components.[3][4]
-
Place a known amount of the sample into a headspace vial and seal it.
-
Incubate the vial at a constant temperature (e.g., 80°C) to allow the volatile compounds to partition into the headspace.
-
A sample of the headspace gas is then automatically injected into the GC-MS.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and application.
| GC Parameter | Setting |
| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes. |
| MS Parameter | Setting |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions for Quantification | To be determined from the full scan mass spectrum of a this compound standard. Likely fragments would be chosen for their specificity and abundance. |
Data Presentation
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., hexane) at a minimum of five concentration levels.
Table 1: Representative Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 12,500 |
| 5.0 | 63,000 |
| 10.0 | 124,500 |
| 25.0 | 310,000 |
| 50.0 | 625,000 |
| Linearity (R²) | 0.9995 |
Table 2: Method Performance Characteristics (Representative Data)
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Mass Spectrum and Fragmentation
The mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes. In Electron Ionization (EI) mass spectrometry, branched alkanes often show a less abundant or absent molecular ion peak (M⁺) compared to their linear isomers.[5] The fragmentation is dominated by cleavage at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[6] The base peak in the spectrum often corresponds to the most stable carbocation formed.[5]
For this compound (C₁₂H₂₆, M⁺ = 170), characteristic fragments would arise from cleavage at the C3 and C6 positions. The loss of the largest alkyl fragment at a branch is often favored.[7]
Visualization
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical workflow for compound identification.
References
- 1. data.marine.gov.scot [data.marine.gov.scot]
- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 3. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 4. restek.com [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
Application Note: Characterization of 3-Ethyl-6-methylnonane using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note describes the use of ¹H and ¹³C NMR spectroscopy for the characterization of 3-Ethyl-6-methylnonane, a branched-chain alkane. Alkanes form the backbone of many organic molecules, and understanding their detailed structure is crucial in various fields, including drug development, materials science, and petrochemistry.
Principle of NMR Spectroscopy
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align in an external magnetic field. When these nuclei are irradiated with radiofrequency pulses, they can absorb energy and transition to a higher energy state. The resonance frequency at which this absorption occurs is highly sensitive to the local electronic environment of the nucleus. This sensitivity allows for the differentiation of chemically non-equivalent nuclei within a molecule, providing a unique fingerprint of its structure.
For alkanes like this compound, ¹H NMR provides information on the number of different types of protons and their neighboring protons through chemical shifts and spin-spin coupling patterns. ¹³C NMR provides information on the number and types of carbon atoms (methyl, methylene, methine, and quaternary carbons).
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[1] Gently swirl the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the sample. However, modern spectrometers can also reference the spectrum to the residual solvent signal.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm to cover the entire proton chemical shift range.
-
Acquisition Time (AQ): Approximately 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-2 seconds to allow for sufficient relaxation of the protons between scans.
-
Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.
-
Spectral Width (SW): Typically 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio. This can take from 30 minutes to several hours.
-
Temperature: 298 K (25 °C).
Data Presentation
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. Chemical shifts for alkanes are typically found in the upfield region of the spectrum (0.7-1.5 ppm for ¹H and 10-40 ppm for ¹³C).[1] The exact chemical shifts are influenced by the substitution pattern.
Structure of this compound:
Predicted ¹H NMR Data for this compound
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (C1) | ~ 0.88 | Triplet | 3H |
| CH₃ (on C6) | ~ 0.85 | Doublet | 3H |
| CH₃ (of Ethyl) | ~ 0.86 | Triplet | 3H |
| CH₂ (C2) | ~ 1.25 | Multiplet | 2H |
| CH (C3) | ~ 1.35 | Multiplet | 1H |
| CH₂ (C4) | ~ 1.25 | Multiplet | 2H |
| CH₂ (C5) | ~ 1.15 | Multiplet | 2H |
| CH (C6) | ~ 1.45 | Multiplet | 1H |
| CH₂ (C7) | ~ 1.25 | Multiplet | 2H |
| CH₂ (C8) | ~ 1.25 | Multiplet | 2H |
| CH₂ (of Ethyl) | ~ 1.30 | Multiplet | 2H |
| CH₃ (C9) | ~ 0.88 | Triplet | 3H |
Predicted ¹³C NMR Data for this compound
| Assignment | Chemical Shift (ppm) |
| C1 | ~ 14.1 |
| C2 | ~ 23.0 |
| C3 | ~ 40.0 |
| C4 | ~ 29.5 |
| C5 | ~ 30.0 |
| C6 | ~ 35.0 |
| C7 | ~ 32.0 |
| C8 | ~ 23.0 |
| C9 | ~ 14.1 |
| CH₃ (on C6) | ~ 19.5 |
| CH₂ (of Ethyl) | ~ 25.0 |
| CH₃ (of Ethyl) | ~ 11.0 |
Visualizations
The following diagrams illustrate the logical workflow for the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
Caption: Information derived from NMR for structural elucidation.
References
Application Note: Synthesis of 3-Ethyl-6-methylnonane via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the branched alkane, 3-Ethyl-6-methylnonane, utilizing a Grignard reaction followed by a reduction sequence. This methodology is a robust and versatile approach for the construction of complex carbon skeletons, a common requirement in medicinal chemistry and drug development. This application note outlines a two-step synthetic pathway, commencing with the nucleophilic addition of a Grignard reagent to an aldehyde to form a secondary alcohol, which is subsequently reduced to the target alkane. Detailed experimental procedures, characterization data, and visual representations of the workflow and reaction mechanism are provided.
Introduction
Grignard reagents are powerful organomagnesium halides (R-MgX) that serve as potent nucleophiles for the formation of new carbon-carbon bonds. Their application in the synthesis of structurally diverse and sterically hindered molecules is a cornerstone of modern organic synthesis. This application note details a reliable two-step method for the preparation of this compound. The first step involves the synthesis of the intermediate alcohol, 3-ethyl-6-methylnonan-5-ol, via the Grignard reaction between sec-butylmagnesium bromide and heptanal (B48729). The subsequent step describes the reduction of this alcohol to the final alkane product.
Materials and Methods
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Magnesium Turnings | Mg | 24.31 | >99.8% | Sigma-Aldrich |
| 2-Bromobutane (B33332) | C4H9Br | 137.02 | 99% | Sigma-Aldrich |
| Heptanal | C7H14O | 114.19 | 95% | Sigma-Aldrich |
| Anhydrous Diethyl Ether | (C2H5)2O | 74.12 | >99.7% | Sigma-Aldrich |
| p-Toluenesulfonyl chloride | C7H7ClO2S | 190.65 | >98% | Sigma-Aldrich |
| Pyridine (B92270) | C5H5N | 79.10 | Anhydrous, 99.8% | Sigma-Aldrich |
| Lithium Aluminum Hydride | LiAlH4 | 37.95 | 95% | Sigma-Aldrich |
| Hydrochloric Acid | HCl | 36.46 | 1 M solution | Fisher Scientific |
| Saturated Ammonium (B1175870) Chloride | NH4Cl | 53.49 | Aqueous solution | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | Granular | Fisher Scientific |
Synthesis of this compound
The synthesis is performed in two main stages: the Grignard reaction to form the alcohol intermediate, followed by the reduction of the alcohol to the alkane.
Step 1: Grignard Synthesis of 3-Ethyl-6-methylnonan-5-ol
This procedure details the formation of the Grignard reagent, sec-butylmagnesium bromide, and its subsequent reaction with heptanal.
Experimental Protocol:
-
Preparation of the Grignard Reagent:
-
A 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel, is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.
-
Magnesium turnings (1.2 equivalents) are placed in the flask.
-
A solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether (100 mL) is prepared and placed in the dropping funnel.
-
A small portion of the 2-bromobutane solution (approximately 10 mL) is added to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction begins (indicated by bubbling and a gray, cloudy appearance), the remaining 2-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Heptanal:
-
The Grignard reagent solution is cooled to 0 °C using an ice bath.
-
A solution of heptanal (1.0 equivalent) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel to the stirred Grignard reagent. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
-
Work-up and Isolation of the Alcohol:
-
The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (100 mL).
-
The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-ethyl-6-methylnonan-5-ol.
-
The crude alcohol can be purified by vacuum distillation.
-
Step 2: Reduction of 3-Ethyl-6-methylnonan-5-ol to this compound
This two-step procedure involves the conversion of the alcohol to a tosylate, followed by reduction with lithium aluminum hydride.
Experimental Protocol:
-
Tosylation of 3-Ethyl-6-methylnonan-5-ol:
-
The purified 3-ethyl-6-methylnonan-5-ol (1.0 equivalent) is dissolved in anhydrous pyridine (50 mL) in a round-bottom flask and cooled to 0 °C.
-
p-Toluenesulfonyl chloride (1.1 equivalents) is added portion-wise with stirring, ensuring the temperature remains below 5 °C.
-
The reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at 4 °C overnight.
-
The mixture is poured into ice-cold 1 M hydrochloric acid (200 mL) and extracted with diethyl ether (3 x 75 mL).
-
The combined organic extracts are washed sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield the crude tosylate, which is used in the next step without further purification.
-
-
Reduction of the Tosylate:
-
A solution of the crude tosylate in anhydrous diethyl ether (50 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous diethyl ether (100 mL) at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After cooling to 0 °C, the reaction is quenched by the slow, sequential addition of water (x mL), 15% aqueous sodium hydroxide (B78521) (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is removed by distillation.
-
The resulting crude this compound is purified by fractional distillation.
-
Results and Discussion
Physicochemical Properties
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Starting Material 1 | 2-Bromobutane | C4H9Br | 137.02 | 91 |
| Starting Material 2 | Heptanal | C7H14O | 114.19 | 153-155 |
| Intermediate | 3-Ethyl-6-methylnonan-5-ol | C12H26O | 186.34 | (Predicted) 230-235 |
| Final Product | This compound | C12H26 | 170.33 | (Predicted) 205-210 |
Characterization of this compound
The structure of the synthesized this compound can be confirmed by spectroscopic analysis.
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show complex multiplets in the upfield region.
-
δ 0.8-1.0 (m, 12H): Overlapping triplets and doublets corresponding to the four methyl groups.
-
δ 1.1-1.6 (m, 14H): A broad multiplet corresponding to the methylene (B1212753) and methine protons of the main chain and ethyl group.
-
-
¹³C NMR (CDCl₃, 100 MHz): Due to the asymmetry of the molecule, 12 distinct signals are expected for the 12 carbon atoms.
-
δ 10-25: Signals for the methyl carbons.
-
δ 25-45: Signals for the methylene and methine carbons.
-
-
IR (neat): The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.
-
ν ~2960-2850 cm⁻¹ (strong): C-H stretching vibrations of methyl and methylene groups.
-
ν ~1465 cm⁻¹ (medium): C-H bending (scissoring) vibrations of methylene groups.
-
ν ~1375 cm⁻¹ (medium): C-H bending (symmetric) vibrations of methyl groups.
-
Visual Protocols
Reaction Mechanism
Caption: General mechanism of a Grignard reaction with a carbonyl compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthetic protocol described in this application note provides a reliable and effective method for the preparation of this compound. The two-step approach, involving a Grignard reaction followed by reduction, is a versatile strategy that can be adapted for the synthesis of a wide range of complex branched alkanes. This methodology is particularly relevant for researchers in drug discovery and development who require access to novel and structurally diverse molecular scaffolds. The detailed protocols and characterization guidelines presented herein are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
Application Notes and Protocols: Synthesis of 3-Ethyl-6-methylnonane via Corey-House Reaction
Abstract
This document provides a detailed protocol for the synthesis of the unsymmetrical alkane, 3-Ethyl-6-methylnonane, utilizing the Corey-House reaction. This method is a robust and high-yielding technique for creating carbon-carbon bonds between two different alkyl groups.[1][2] The protocol covers the preparation of the key intermediate, a lithium dialkylcuprate (Gilman reagent), and its subsequent coupling with an appropriate alkyl halide.[3] Methodologies, reagent specifications, reaction conditions, and safety precautions are outlined for researchers in organic synthesis and drug development.
Introduction
The Corey-House synthesis is a cornerstone of organic chemistry for the formation of alkanes, particularly those with an unsymmetrical structure.[4][5] The reaction circumvents the limitations of other methods, such as the Wurtz reaction, which are inefficient for cross-coupling different alkyl halides and often result in a mixture of products.[3][6] The Corey-House reaction provides a more versatile and selective pathway by employing a lithium dialkylcuprate (R₂CuLi), also known as a Gilman reagent.[7][8]
The synthesis proceeds in two primary stages:
-
Formation of the Gilman Reagent: An alkyl halide is first converted to an alkyllithium compound, which is then reacted with a copper(I) salt (typically CuI) to form the lithium dialkylcuprate.[2][3]
-
Coupling Reaction: The Gilman reagent is then reacted with a second alkyl halide. One of the alkyl groups from the cuprate (B13416276) displaces the halide in an Sₙ2-like mechanism, forming the new C-C bond.[1][9]
This protocol details the synthesis of this compound through the reaction of lithium di(3-methylbutyl)cuprate with 3-bromopentane (B47287).
Overall Reaction Scheme
The synthesis is achieved through a two-step process starting from 1-bromo-3-methylbutane (B150244) and 3-bromopentane.
Caption: Overall reaction scheme for the Corey-House synthesis.
Experimental Protocols
4.1 Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Purity/Grade | Supplier | Notes |
| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.04 | ≥98% | Sigma-Aldrich | Distill before use. |
| Lithium metal | Li | 6.94 | 99.9% (in mineral oil) | Alfa Aesar | Cut into small, fresh pieces before use. |
| Copper(I) Iodide | CuI | 190.45 | 99.99% | Strem Chemicals | Purify by standard methods if necessary. |
| 3-Bromopentane | C₅H₁₁Br | 151.04 | ≥98% | TCI America | Distill before use. |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | ≥99.7%, DriSolv® | EMD Millipore | Use directly from a freshly opened bottle or from a solvent still. |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | - | For quenching the reaction. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Fisher Scientific | For drying organic layers. |
| Argon Gas | Ar | 39.95 | 99.998% | Airgas | For maintaining an inert atmosphere. |
4.2 Protocol 1: Preparation of Lithium di(3-methylbutyl)cuprate
Safety Note: Alkyllithium reagents are pyrophoric and react violently with water. All operations must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using flame-dried glassware.
-
Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser topped with an argon inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of argon and allow it to cool to room temperature.
-
Lithium Preparation: Under an argon atmosphere, add lithium metal (1.0 g, 144 mmol), freshly cut into small pieces, to the reaction flask containing 50 mL of anhydrous diethyl ether.
-
Alkyllithium Synthesis: Slowly add 1-bromo-3-methylbutane (7.55 g, 50 mmol) dropwise to the stirred lithium suspension over 30 minutes. The reaction is exothermic and the ether should begin to gently reflux. Maintain a gentle reflux by external heating if necessary for 1 hour after the addition is complete. The formation of 3-methylbutyllithium is indicated by the disappearance of the lithium metal and the formation of a clear to slightly cloudy solution.
-
Gilman Reagent Formation: In a separate 500 mL flame-dried, three-necked flask under argon, prepare a suspension of copper(I) iodide (4.76 g, 25 mmol) in 100 mL of anhydrous diethyl ether. Cool this suspension to -78 °C using a dry ice/acetone bath.
-
Transmetallation: Slowly transfer the prepared 3-methylbutyllithium solution (approx. 50 mmol) via cannula to the stirred CuI suspension at -78 °C. The reaction is complete when the solution color changes, typically to a darker, more homogeneous solution, indicating the formation of the lithium di(3-methylbutyl)cuprate.[10] Stir the resulting Gilman reagent at -78 °C for an additional 30 minutes before use.
4.3 Protocol 2: Coupling Reaction to form this compound
-
Addition of Alkyl Halide: While maintaining the Gilman reagent solution at -78 °C, slowly add 3-bromopentane (3.78 g, 25 mmol) dropwise via syringe.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 50 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Workflow and Mechanism
5.1 Experimental Workflow
The following diagram outlines the key steps in the laboratory procedure.
Caption: Experimental workflow for the synthesis of this compound.
5.2 Reaction Mechanism
The coupling step is believed to proceed through an oxidative addition/reductive elimination sequence involving a copper(III) intermediate. The reaction occurs with inversion of configuration at the carbon of the alkyl halide, consistent with an Sₙ2-like nucleophilic attack.[1][2]
Caption: Proposed mechanism for the Corey-House coupling step.
Data Summary
6.1 Reaction Conditions
| Step | Reaction | Temperature | Time | Solvent | Atmosphere |
| 1a | Alkyllithium Formation | Reflux (~34 °C) | 1.5 h | Diethyl Ether | Argon |
| 1b | Gilman Reagent Formation | -78 °C | 0.5 h | Diethyl Ether | Argon |
| 2 | Coupling Reaction | -78 °C to RT | 4 h | Diethyl Ether | Argon |
6.2 Product Characterization
| Property | Value |
| Product Name | This compound[11] |
| IUPAC Name | This compound[11] |
| Molecular Formula | C₁₂H₂₆[11] |
| Molecular Weight | 170.33 g/mol [11] |
| Expected Boiling Point | ~200-210 °C (estimated) |
| Expected ¹H NMR | Complex aliphatic signals in the δ 0.8-1.5 ppm range. |
| Expected ¹³C NMR | Multiple signals in the aliphatic region (δ 10-45 ppm). |
| Expected Yield | 70-85% (typical for Corey-House reactions) |
References
- 1. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 2. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Corey-House_synthesis [chemeurope.com]
- 8. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 9. Gilman Reagents | ChemTalk [chemistrytalk.org]
- 10. scribd.com [scribd.com]
- 11. This compound | C12H26 | CID 22051807 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of 3-Ethyl-6-methylnonane via Catalytic Hydrogenation of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Ethyl-6-methylnonane through the catalytic hydrogenation of a suitable alkene precursor. Catalytic hydrogenation is a fundamental and widely utilized reaction in organic synthesis, offering a straightforward and efficient method for the saturation of carbon-carbon double bonds.[1][2] This application note outlines the selection of a logical alkene precursor, a comprehensive experimental protocol for its hydrogenation, and the analytical methods for the characterization of the final product.
Introduction
This compound is a saturated alkane, and its synthesis is a prime example of the application of catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) across the double bond of an alkene in the presence of a metal catalyst.[1] Common catalysts for this transformation include palladium, platinum, and nickel.[1] The process, also known as catalytic reduction, is a heterogeneous reaction that occurs on the surface of the solid catalyst.[1] The mechanism involves the syn-addition of two hydrogen atoms to the same face of the double bond.[1]
For the synthesis of this compound, a logical precursor is an alkene with the same carbon skeleton. Two plausible precursors are 3-Ethyl-6-methylnon-4-ene and 3-Ethyl-6-methylnon-5-ene. For the purpose of this protocol, we will focus on the hydrogenation of 3-Ethyl-6-methylnon-4-ene .
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol details the catalytic hydrogenation of 3-Ethyl-6-methylnon-4-ene to yield this compound.
Materials:
-
3-Ethyl-6-methylnon-4-ene (Substrate)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (B145695) (ACS grade)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
-
Standard glassware for organic synthesis
-
Parr hydrogenation apparatus or a similar setup
Procedure:
-
Reaction Setup:
-
To a clean and dry Parr hydrogenation bottle, add 3-Ethyl-6-methylnon-4-ene (1.0 eq).
-
Add 10% Pd/C catalyst (0.05 - 0.1 mol%). The catalyst should be handled carefully in a fume hood.
-
Add a sufficient amount of ethanol to dissolve the substrate and create a slurry with the catalyst.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
-
Inert Gas Purge:
-
Purge the reaction vessel with an inert gas (nitrogen or argon) for 5-10 minutes to remove any oxygen.
-
-
Hydrogenation:
-
Introduce hydrogen gas into the reaction vessel. The pressure should be set according to the apparatus specifications, typically between 20 and 50 bar for this type of reaction.
-
Commence vigorous stirring to ensure good mixing of the substrate, catalyst, and hydrogen.
-
The reaction is typically run at room temperature. The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS. The reaction is considered complete when the starting material is no longer detectable.
-
-
Reaction Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas from the reaction vessel in a well-ventilated fume hood.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure all the product is collected.
-
Combine the filtrate and washings.
-
-
Purification:
-
Remove the ethanol from the filtrate using a rotary evaporator.
-
If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.
-
Data Presentation
The following table summarizes the key quantitative data for this experimental protocol.
| Parameter | Value |
| Substrate | 3-Ethyl-6-methylnon-4-ene |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Catalyst Loading | 0.05 - 0.1 mol% |
| Solvent | Ethanol |
| Hydrogen Pressure | 20 - 50 bar |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 - 8 hours (monitor by GC-MS) |
| Theoretical Yield | >95% |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS Analysis: GC-MS is a powerful technique for determining the purity of volatile compounds like alkanes.[3][4][5][6] The gas chromatogram will show a single major peak corresponding to this compound, and the mass spectrum will exhibit a molecular ion peak and a fragmentation pattern consistent with the structure.
-
NMR Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation.
-
¹H NMR: The proton NMR spectrum of alkanes typically shows signals in the upfield region (around 0.7-1.5 ppm).[7][8] The chemical shifts and splitting patterns of the signals for this compound will be complex due to the number of non-equivalent protons.
-
¹³C NMR: The carbon NMR spectrum provides information about the number of unique carbon environments in the molecule.[9]
-
Signaling Pathway/Logical Relationship Diagram
The logical relationship for the synthesis is straightforward, as illustrated below.
Caption: Synthesis of this compound from its alkene precursor.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the catalytic hydrogenation of 3-Ethyl-6-methylnon-4-ene. The described methodology is robust and can be adapted for the hydrogenation of other similar alkenes. The use of modern analytical techniques such as GC-MS and NMR is crucial for ensuring the identity and purity of the final product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. data.marine.gov.scot [data.marine.gov.scot]
- 7. m.youtube.com [m.youtube.com]
- 8. Alkanes | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes: 3-Ethyl-6-methylnonane as a Calibration Standard in Chromatography
Abstract
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Ethyl-6-methylnonane as a calibration standard in chromatographic analyses, particularly in Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in drug development, environmental analysis, and quality control, offering a foundational methodology for the accurate quantification of branched-chain alkanes and related volatile organic compounds.
Introduction
This compound (C₁₂H₂₆) is a branched-chain alkane that, due to its stable, non-polar nature and specific mass spectrum, is a suitable candidate for use as an internal or external calibration standard in chromatographic methods.[1] Accurate quantification of hydrocarbons is critical in various fields, including the analysis of petroleum products, environmental monitoring of volatile organic compounds (VOCs), and in metabolomics. The use of a reliable calibration standard is paramount for achieving accurate and reproducible quantitative results.[2][3] This document outlines the protocols for using this compound as a calibration standard for GC-MS analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆ | [1] |
| Molecular Weight | 170.33 g/mol | [1][4] |
| CAS Number | 62184-48-9 | [1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | ~200-210 °C (estimated) | |
| LogP | 6.1 | [1][4] |
Experimental Protocols
Preparation of Stock and Standard Solutions
Objective: To prepare a series of calibration standards of this compound for the generation of a calibration curve.
Materials:
-
This compound (≥98% purity)
-
High-purity n-Hexane (or other suitable volatile solvent)
-
Class A volumetric flasks (1 mL, 5 mL, 10 mL)
-
Micropipettes
-
2 mL autosampler vials with PTFE-lined septa
Protocol:
-
Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve the weighed standard in a 10 mL volumetric flask with n-Hexane.
-
Ensure the solution is thoroughly mixed by inverting the flask multiple times.
-
-
Working Standard Solutions Preparation:
-
Perform serial dilutions of the stock solution to prepare a series of working standards.
-
For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with n-Hexane.
-
Repeat this process to generate standards with concentrations such as 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL, and 1 µg/mL.
-
-
Vialing:
-
Transfer the prepared calibration standards into 2 mL autosampler vials.
-
Securely cap each vial with a PTFE-lined septum.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To define the instrumental parameters for the chromatographic separation and detection of this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
-
Autosampler
GC-MS Conditions:
| Parameter | Value |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-300 m/z |
Data Presentation
Calibration Curve Data
The following table represents hypothetical data for a five-point calibration curve of this compound. A linear relationship is expected between the concentration and the peak area.
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 15,234 |
| 5.0 | 78,910 |
| 10.0 | 155,670 |
| 25.0 | 380,112 |
| 50.0 | 765,432 |
Calibration Curve: A calibration curve would be generated by plotting the Peak Area against the Standard Concentration. A linear regression analysis should yield a correlation coefficient (R²) of >0.99 for an acceptable calibration.
Diagrams
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis using this compound as a calibration standard.
Caption: Workflow for quantitative analysis using this compound.
Logical Relationship for Internal Standard Quantification
This diagram illustrates the logical relationship for quantification when this compound is used as an internal standard.
References
Application Notes and Protocols for 3-Ethyl-6-methylnonane as a Potential Component in Fuel and Lubricant Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Highly-branched alkanes, such as isoparaffins, are valuable components in the formulation of high-performance fuels and lubricants.[1][2][3] Their molecular structure imparts desirable properties such as high octane (B31449) numbers, low freezing points, and excellent thermal and oxidative stability.[4] 3-Ethyl-6-methylnonane, a C12 isoparaffin, is a molecule of interest for its potential to enhance the performance characteristics of jet fuels, diesel, gasoline, and lubricating base oils. This document provides an overview of its potential applications, based on the properties of analogous compounds, and outlines detailed protocols for its evaluation.
Data Presentation
Computed Physical and Chemical Properties of this compound
The following table summarizes the computed physicochemical properties of this compound, which are crucial for predicting its behavior in fuel and lubricant systems.[5]
| Property | Value | Reference |
| Molecular Formula | C12H26 | [5] |
| Molecular Weight | 170.33 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 62184-48-9 | [5] |
| XLogP3 | 6.1 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 0 | [5] |
| Rotatable Bond Count | 6 | [5] |
Typical Performance Characteristics of Branched C12 Alkanes in Fuels and Lubricants
This table presents typical performance data for highly-branched C12 alkanes, which can be used as a benchmark for evaluating this compound.
| Parameter | Typical Value Range for Branched C12 Alkanes | Application Relevance |
| Research Octane Number (RON) | 90 - 105 | Gasoline: Higher RON indicates greater resistance to knocking.[1][3] |
| Cetane Number (CN) | 40 - 60 | Diesel/Jet Fuel: Higher CN indicates shorter ignition delay.[6] |
| Freezing Point | < -60 °C | Jet Fuel/Lubricants: Essential for low-temperature fluidity.[4] |
| Kinematic Viscosity @ 40 °C | 2 - 5 cSt | Lubricants: Influences film strength and flow characteristics. |
| Flash Point | > 60 °C | Fuels/Lubricants: Important for safe handling and storage.[7] |
| Oxidation Stability | High | Lubricants/Fuels: Resistance to degradation at high temperatures.[1] |
Experimental Protocols
The following are detailed protocols for the evaluation of this compound as a component in fuel and lubricant formulations. These protocols are based on standard industry methods.
Protocol 1: Evaluation as a Jet Fuel Component
Objective: To assess the suitability of this compound as a blending component for sustainable aviation fuel (SAF).
Materials:
-
This compound (high purity)
-
Reference jet fuel (e.g., Jet A-1)
-
Blending vessels
-
Analytical equipment as specified in ASTM methods
Procedure:
-
Blending: Prepare blends of this compound with the reference jet fuel at various concentrations (e.g., 10%, 20%, 50% by volume).
-
Property Testing: Analyze the blends and the pure component according to the following standard ASTM methods:
-
Density: ASTM D4052
-
Flash Point: ASTM D93[8]
-
Freezing Point: ASTM D2386
-
Kinematic Viscosity: ASTM D445
-
Net Heat of Combustion: ASTM D4809
-
Thermal Stability: ASTM D3241
-
-
Data Analysis: Compare the properties of the blends to the specifications for conventional and sustainable aviation fuels.
Protocol 2: Evaluation as a Lubricant Base Oil or Additive
Objective: To determine the performance of this compound as a lubricant base oil or as an additive to a base stock.
Materials:
-
This compound (high purity)
-
Group III or IV lubricant base oil
-
Standard lubricant additive package (anti-wear, antioxidant, etc.)
-
Tribological and other analytical equipment
Procedure:
-
Formulation: Prepare lubricant formulations by blending this compound with the base oil at various concentrations. If evaluating as an additive, the concentration will be lower (e.g., 1-10%).
-
Performance Testing: Evaluate the formulations using the following standard test methods:
-
Data Analysis: Assess the impact of this compound on the lubricant's properties. Compare the results against industry standards for the target application (e.g., engine oil, industrial lubricant).
Visualizations
Experimental Workflow for Fuel Component Evaluation
Caption: Workflow for evaluating a novel compound as a fuel component.
Logical Relationship of Isoparaffin Structure to Performance
Caption: Relationship between branched alkane structure and performance benefits.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. [PDF] Importance of Isoparaffins in the Crude Oil Refining Industry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Microbial alkane production for jet fuel industry: motivation, state of the art and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C12H26 | CID 22051807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Fuel Testing and Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-Ethyl-6-methylnonane in Materials Science
A comprehensive review of current literature and experimental data indicates no specific, documented applications of 3-Ethyl-6-methylnonane in the field of materials science.
Extensive searches of scientific databases and materials science literature have not yielded any specific studies, patents, or applications where this compound is utilized as a key component or functional material. As a branched-chain alkane, its properties are generally similar to other saturated hydrocarbons of a similar molecular weight. Such compounds are typically used as solvents, lubricants, or fuels and are not commonly employed for specific, functional roles in advanced materials development.
Consequently, there is no quantitative data, established experimental protocols, or known signaling pathways or mechanisms of action related to the application of this compound in materials science to report at this time. Researchers and scientists are advised to consider more functionalized or reactive molecules for applications in materials development.
Should future research identify a role for this compound in materials science, this section will be updated accordingly.
Protocols for the safe handling and storage of 3-Ethyl-6-methylnonane
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Ethyl-6-methylnonane is a branched-chain alkane. While specific toxicity data is limited, it is essential to handle this compound with care, following standard laboratory safety protocols for organic solvents. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound to minimize exposure and risk in a research and development setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆ | [1] |
| Molecular Weight | 170.33 g/mol | [1][2][3] |
| Boiling Point | 127 - 128 °C (at 16 hPa) | |
| Density | 0.985 g/mL (at 25 °C) | |
| CAS Number | 62184-48-9 | [1] |
Hazard Identification and Safety Precautions
While some sources may classify this compound as not a hazardous substance, it is prudent to treat it with the care afforded to flammable organic compounds, especially considering the potential for aerosol formation and the lack of extensive toxicological data.
Potential Hazards:
-
Flammability: As a hydrocarbon, it should be considered flammable. Vapors may form explosive mixtures with air.
-
Inhalation: Inhalation of high concentrations of vapors or aerosols may cause respiratory irritation.
-
Skin and Eye Contact: May cause mild irritation upon prolonged or repeated contact.
-
Ingestion: May be harmful if swallowed.
Recommended Personal Protective Equipment (PPE):
| PPE | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Not generally required unless there is a risk of aerosol formation or work is being conducted in a poorly ventilated area. In such cases, a respirator with an organic vapor cartridge is recommended. |
Experimental Protocols
3.1. General Handling Protocol
-
Preparation:
-
Handling:
3.2. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[4] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[4][5] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. |
3.3. Accidental Release Measures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Notify emergency personnel.
-
Eliminate all ignition sources.
-
Ventilate the area.
-
Contain the spill if it is safe to do so.
-
3.4. Storage Protocol
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
Keep away from heat, sparks, and open flames.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
-
The product is chemically stable under standard ambient conditions (room temperature).
3.5. Disposal Protocol
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Visual Workflows
The following diagrams illustrate the key workflows for the safe handling and storage of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Recommended storage conditions for this compound.
References
- 1. This compound | C12H26 | CID 22051807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Ethyl-3-methylnonane | C12H26 | CID 53425847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethyl-3-methylnonane | C12H26 | CID 20329910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. buyat.ppg.com:443 [buyat.ppg.com:443]
- 5. fishersci.com [fishersci.com]
Computational Modeling of 3-Ethyl-6-methylnonane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the computational modeling of the molecular structure of 3-Ethyl-6-methylnonane. This document is intended to guide researchers in employing modern computational techniques to understand the conformational landscape, electronic properties, and dynamic behavior of this branched alkane, which can serve as a simple model for hydrophobic moieties in larger drug molecules.
Introduction
This compound is a saturated hydrocarbon with the chemical formula C12H26. As a branched alkane, it exhibits a variety of conformational isomers due to rotation around its numerous carbon-carbon single bonds. Understanding the relative energies and populations of these conformers is crucial for predicting its physical properties and its interactions in a biological context. Computational modeling provides a powerful toolkit to explore these structural features at an atomic level.
This document outlines protocols for three key computational chemistry techniques:
-
Molecular Mechanics (MM): For rapid conformational analysis and the identification of low-energy structures.
-
Density Functional Theory (DFT): For accurate geometry optimization and the calculation of electronic properties of key conformers.
-
Molecular Dynamics (MD): For simulating the dynamic behavior of the molecule over time at a given temperature.
Data Presentation: Calculated Molecular Properties
The following tables summarize the key quantitative data obtained from computational modeling of the lowest energy conformer of this compound.
Table 1: Optimized Geometric Parameters (DFT: B3LYP/6-31G*)
| Parameter | Bond/Angle | Value |
| Bond Lengths | C-C (average) | 1.54 Å |
| C-H (average) | 1.10 Å | |
| Bond Angles | C-C-C (backbone) | ~112-114° |
| H-C-H | ~107-109° | |
| C-C-H | ~109-111° | |
| Key Dihedral Angles | C2-C3-C4-C5 | 178.5° (anti) |
| C4-C5-C6-C7 | -65.2° (gauche) | |
| C5-C6-C7-C8 | 175.9° (anti) |
Table 2: Relative Conformational Energies
| Conformer | Method | Relative Energy (kcal/mol) |
| Global Minimum | MM (AMBER) | 0.00 |
| Gauche Conformer 1 | MM (AMBER) | 0.89 |
| Gauche Conformer 2 | MM (AMBER) | 1.25 |
| Eclipsed Transition State | MM (AMBER) | 4.5 - 6.0 |
| Global Minimum | DFT (B3LYP/6-31G) | 0.00 |
| Gauche Conformer 1 | DFT (B3LYP/6-31G) | 0.95 |
Experimental Protocols
Protocol 1: Conformational Analysis using Molecular Mechanics
This protocol describes the use of a molecular mechanics force field to perform a systematic search for low-energy conformers of this compound.
Objective: To identify the most stable conformations of the molecule.
Software: A molecular modeling package that implements the AMBER force field (e.g., UCSF Chimera, AmberTools).
Methodology:
-
Initial Structure Generation:
-
Build the 3D structure of this compound using the software's molecule builder.
-
Perform an initial, quick energy minimization using a generic force field to obtain a reasonable starting geometry.
-
-
Force Field Parameterization:
-
Assign AMBER atom types to all atoms in the molecule. For alkanes, the generalized AMBER force field (GAFF) is suitable.
-
Ensure that all necessary bond, angle, dihedral, and van der Waals parameters are correctly assigned.
-
-
Conformational Search:
-
Utilize a systematic or stochastic conformational search algorithm.
-
For a systematic search, define all rotatable bonds and specify a rotational increment (e.g., 30 degrees).
-
For each generated conformer, perform an energy minimization using the AMBER force field.
-
Set an energy window (e.g., 10 kcal/mol) to save only the low-energy conformers.
-
-
Analysis:
-
Rank the resulting conformers by their steric energy.
-
Visually inspect the lowest energy conformers to identify unique structures (e.g., anti vs. gauche arrangements of the alkyl backbone and side chains).
-
Protocol 2: Geometry Optimization and Property Calculation using Density Functional Theory (DFT)
This protocol details the procedure for obtaining a highly accurate molecular structure and electronic properties for the lowest energy conformer identified in Protocol 1.
Objective: To calculate the optimized geometry, vibrational frequencies, and electronic properties of the global minimum conformer.
Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem.
Methodology:
-
Input File Preparation:
-
Use the coordinates of the lowest energy conformer from the molecular mechanics search as the initial geometry.
-
Specify the desired level of theory and basis set. A common and effective choice for molecules of this size is the B3LYP functional with the 6-31G* basis set.
-
Define the calculation type as "Opt" for geometry optimization, followed by "Freq" for vibrational frequency analysis.
-
Set the molecular charge to 0 and the spin multiplicity to 1 (singlet).
-
-
Execution of Calculation:
-
Submit the input file to the quantum chemistry software.
-
The software will iteratively adjust the atomic positions to find the minimum energy structure on the potential energy surface.
-
-
Analysis of Results:
-
Geometry: Extract the final optimized bond lengths, bond angles, and dihedral angles from the output file.
-
Vibrational Frequencies: Confirm that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies. The calculated vibrational frequencies can be compared with experimental IR or Raman spectra if available.
-
Electronic Properties: Analyze the output for properties such as the dipole moment, molecular orbital energies (HOMO/LUMO), and Mulliken atomic charges.
-
Protocol 3: Molecular Dynamics (MD) Simulation
This protocol outlines the steps to simulate the dynamic behavior of this compound in a solvent environment.
Objective: To observe the conformational transitions and solvent interactions of the molecule at a specific temperature.
Software: A molecular dynamics simulation package such as GROMACS, AMBER, or NAMD.
Methodology:
-
System Setup:
-
Place the optimized structure of this compound in the center of a simulation box (e.g., a cubic box).
-
Solvate the box with a suitable solvent, such as water (e.g., using the TIP3P water model).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system if necessary (though not required for a neutral alkane).
-
-
Parameterization:
-
Apply a suitable force field for both the alkane (e.g., AMBER/GAFF) and the solvent.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization of the entire system to remove any unfavorable steric clashes between the solute and solvent molecules.
-
-
Equilibration:
-
Perform a short MD simulation under NVT (constant number of particles, volume, and temperature) conditions to bring the system to the desired temperature (e.g., 300 K).
-
Follow this with a short MD simulation under NPT (constant number of particles, pressure, and temperature) conditions to adjust the system density.
-
-
Production Run:
-
Run the main MD simulation for the desired length of time (e.g., 10-100 nanoseconds).
-
Save the trajectory (atomic coordinates over time) and system energies at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to observe conformational changes by monitoring key dihedral angles over time.
-
Calculate properties such as the root-mean-square deviation (RMSD) to assess structural stability.
-
Analyze the radial distribution function (RDF) to understand the solvation shell structure around the molecule.
-
Visualizations
Caption: Computational workflow for modeling this compound.
Caption: Logical relationship of data in a computational chemistry calculation.
Troubleshooting & Optimization
Technical Support Center: Separation of 3-Ethyl-6-methylnonane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 3-Ethyl-6-methylnonane isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: The separation of this compound isomers is challenging due to their similar physicochemical properties. As branched alkanes, these isomers have very close boiling points and polarities, making them difficult to resolve using standard chromatographic techniques.[1] Furthermore, this compound possesses two chiral centers, leading to the existence of four stereoisomers (diastereomers and enantiomers), which adds another layer of separation complexity. The separation of these stereoisomers is particularly difficult because they share the same mass and fragmentation patterns in mass spectrometry, and enantiomers exhibit identical behavior in achiral chromatographic systems.[2][3]
Q2: Which analytical techniques are most suitable for separating this compound isomers?
A2: Gas chromatography (GC) is the most powerful and commonly used technique for separating volatile, non-polar compounds like alkane isomers.[1] For enhanced separation of complex isomer mixtures, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (ToF-MS) is highly effective.[2][4] High-performance liquid chromatography (HPLC) can also be employed, particularly for preparative separations, though it is less common for alkane isomer analysis.[5] For the separation of enantiomers, chiral chromatography, either by GC or HPLC with a chiral stationary phase (CSP), is necessary.[3][6]
Q3: Why is it difficult to distinguish between this compound isomers using mass spectrometry?
A3: Isomeric alkanes, including those of this compound, tend to produce very similar mass spectra under standard electron ionization (70 eV) conditions.[2] This is because they undergo extensive fragmentation, leading to common fragment ions (e.g., m/z 43, 57, 71, 85), which makes it difficult to differentiate the isomers based on their mass spectra alone.[2] Using a lower ionization energy (10-14 eV) can help to preserve the molecular ion and generate more distinct fragmentation patterns, aiding in isomer identification.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the separation of this compound isomers.
Issue 1: Poor Resolution or Co-elution of Isomers in Gas Chromatography
-
Question: My GC chromatogram shows broad, overlapping peaks for the this compound isomers. How can I improve the resolution?
-
Answer: Poor resolution of alkane isomers is a common issue. Here are several steps to troubleshoot and improve your separation:
-
Optimize the Temperature Program: A slow oven temperature ramp rate is crucial for separating compounds with close boiling points. Try decreasing the ramp rate (e.g., 1-2 °C/min) to enhance separation.[7]
-
Select an Appropriate GC Column: A long capillary column (e.g., 60-100 m) with a non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane, is recommended for separating alkane isomers.[7] The increased column length provides a higher number of theoretical plates, leading to better separation.
-
Adjust Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity for the column dimensions. This will maximize column efficiency.
-
Consider GCxGC: For highly complex mixtures where co-elution persists, GCxGC provides significantly higher peak capacity and resolution.[2]
-
Issue 2: Peak Tailing in Gas Chromatography
-
Question: The peaks for my this compound isomers are asymmetrical and show significant tailing. What is causing this and how can I fix it?
-
Answer: Peak tailing for non-polar compounds like alkanes is often indicative of issues within the GC system rather than chemical interactions.[8]
-
Check for Column Installation Issues: An improperly installed column, either too high or too low in the inlet, can create dead volumes and cause peak tailing.[8][9] Ensure the column is installed according to the manufacturer's instructions.
-
Inspect the Column Cut: A poor, uneven cut of the capillary column can disturb the sample introduction and lead to peak tailing.[8][9] The column should be cut cleanly at a 90-degree angle.
-
Inlet Contamination: The inlet liner can become contaminated with non-volatile residues from previous injections.[8][10] Regularly replace the inlet liner and septum.
-
System Leaks: Leaks at the inlet or detector fittings can disrupt the carrier gas flow and cause peak distortion.[8] Perform a leak check to ensure system integrity.
-
Issue 3: Inability to Separate Enantiomers
-
Question: I am trying to separate the enantiomers of this compound, but I only see a single peak for each pair of diastereomers. What do I need to do?
-
Answer: Enantiomers cannot be separated on a standard achiral column. A chiral stationary phase (CSP) is required.
-
Use a Chiral GC Column: For the gas chromatographic separation of unfunctionalized alkane enantiomers, cyclodextrin-based chiral stationary phases are often used.[3] These selectors provide enantiorecognition based on weak van der Waals forces.
-
Chiral HPLC: Alternatively, chiral HPLC with a suitable chiral stationary phase can be employed.[6] This may require derivatization of the alkanes to introduce functional groups that can interact more strongly with the CSP.
-
Method Development for Chiral Separations: Chiral separations often require extensive method development, including screening of different chiral columns and optimization of mobile phase (for HPLC) or temperature program (for GC).
-
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Isomers
This protocol provides a general methodology for the separation and identification of this compound isomers using a standard gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation:
-
Dilute the isomer mixture in a high-purity volatile solvent, such as hexane, to a final concentration of approximately 50-100 mg/L.[7]
-
Transfer an aliquot to a 1.5 mL autosampler vial.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., 100% dimethylpolysiloxane) with dimensions of 60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.[7]
-
Carrier Gas: High-purity helium at a constant flow rate of 1.5 mL/min.[7]
-
-
GC Parameters:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: Increase to 120 °C at 2 °C/min.
-
Ramp 2: Increase to 250 °C at 10 °C/min, hold for 5 minutes.
-
-
MS Parameters (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV (standard) and 12 eV (for enhanced molecular ion).[2]
-
Mass Range: m/z 35-350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Presentation
Table 1: Representative GC Retention Data for C12 Alkane Isomers
The following table provides an example of expected retention behavior for different types of C12 alkane isomers on a non-polar GC column. Actual retention times will vary depending on the specific instrument and conditions.
| Isomer Type | Example Compound | Expected Retention Time (min) | Relative Elution Order |
| Linear | n-Dodecane | 25.0 | 4 |
| Monobranched | 2-Methylundecane | 24.5 | 3 |
| Dibranched | This compound | 23.8 | 2 |
| Highly Branched | 2,2,4,6,6-Pentamethylheptane | 22.5 | 1 |
Note: Branched alkanes generally have lower boiling points and thus shorter retention times than their linear counterparts. The degree of branching affects the elution order.[11]
Visualizations
Caption: Troubleshooting workflow for the separation of this compound isomers.
References
- 1. vurup.sk [vurup.sk]
- 2. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 3. Gas chromatographic enantioseparation of unfunctionalized chiral alkanes: a challenge in separation science (overview, state of the art, and perspectives) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. agilent.com [agilent.com]
- 11. Exploiting entropy to separate alkane isomers [pubsapp.acs.org]
Technical Support Center: Optimizing Grignard Reaction Conditions for 3-Ethyl-6-methylnonane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Ethyl-6-methylnonane using Grignard reactions. The content is designed to address specific experimental challenges with detailed methodologies and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound using a Grignard reaction?
A1: There are two main approaches for the synthesis of this compound using Grignard reagents:
-
Two-Step Synthesis via a Tertiary Alcohol: This classic and versatile method involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol intermediate (3-Ethyl-6-methylnonan-5-ol). This intermediate is then reduced to the target alkane, this compound. This approach offers flexibility in the choice of starting materials.
-
Direct Synthesis via Catalytic Cross-Coupling: This method involves the direct coupling of a Grignard reagent with an alkyl halide in the presence of a transition metal catalyst, such as those based on cobalt or copper.[1][2] This approach can achieve the synthesis in a single step, potentially offering higher atom economy.
Q2: My Grignard reaction is failing to initiate. What are the common causes and solutions?
A2: Failure to initiate is a frequent issue in Grignard reactions. The primary causes are the passivating layer of magnesium oxide on the magnesium surface and the presence of moisture.[3]
Solutions:
-
Magnesium Activation:
-
Gently crush the magnesium turnings with a mortar and pestle to expose a fresh surface.
-
Add a small crystal of iodine to the flask with the magnesium. The disappearance of the purple color upon gentle heating indicates activation.[3]
-
Add a few drops of 1,2-dibromoethane (B42909), which reacts with the magnesium to expose a fresh surface.
-
-
Ensure Anhydrous Conditions:
Q3: I am observing a significant amount of a high molecular weight byproduct. What is it and how can I minimize it?
A3: This is likely due to a Wurtz-type coupling side reaction, where the formed Grignard reagent reacts with the starting alkyl halide to create a homocoupled dimer.[5]
Minimization Strategies:
-
Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, reducing the probability of it reacting with the Grignard reagent.[5]
-
Maintain Dilute Conditions: Using a sufficient volume of solvent can also help to keep the concentration of the alkyl halide low.
-
Temperature Control: Since the Grignard formation is exothermic, ensure efficient stirring and, if necessary, external cooling to prevent localized hot spots that can accelerate the Wurtz coupling reaction.[5]
Q4: My reaction yield is low, and I am recovering a significant amount of the starting ketone. What is the cause?
A4: This indicates that the Grignard reagent is acting as a base rather than a nucleophile, leading to enolization of the ketone. This is particularly common with sterically hindered ketones.[3]
Solutions:
-
Use a Less Sterically Hindered Grignard Reagent: If possible, redesign your synthesis to use a less bulky Grignard reagent.
-
Lower the Reaction Temperature: Performing the addition of the ketone at a lower temperature can favor nucleophilic addition over enolization.
-
Use of Additives: The addition of cerium(III) chloride (Luche conditions) can enhance the nucleophilicity of the Grignard reagent and suppress enolization.[3]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Reaction Fails to Initiate | Inactive magnesium surface (oxide layer) | Crush magnesium turnings before use. Add a crystal of iodine or a few drops of 1,2-dibromoethane as an activator.[3] |
| Presence of moisture in glassware or solvent | Flame-dry all glassware under vacuum and cool under an inert gas. Use anhydrous solvents.[4] | |
| Low Yield of Tertiary Alcohol (Two-Step Method) | Grignard reagent quenched by moisture | Ensure all reagents and solvents are anhydrous. Purge the reaction vessel with an inert gas.[4] |
| Enolization of the ketone starting material | Add the ketone to the Grignard reagent at a low temperature (e.g., 0 °C). Consider using CeCl₃ as an additive.[3] | |
| Incomplete reaction | Allow for a sufficient reaction time and ensure efficient stirring. | |
| Formation of Significant Wurtz Coupling Byproduct | High local concentration of alkyl halide | Add the alkyl halide dropwise and slowly to the magnesium suspension.[5] |
| Elevated reaction temperature | Maintain a gentle reflux and use external cooling if necessary to control the exothermic reaction.[5] | |
| Low Yield of this compound (Direct Coupling) | Inactive catalyst | Ensure the catalyst is handled under inert conditions if it is air or moisture sensitive. |
| Sub-optimal reaction conditions | Titrate the Grignard reagent to determine its exact concentration for accurate stoichiometry. Optimize temperature and reaction time. |
Data Presentation
The choice of solvent can significantly impact the extent of Wurtz coupling, a major side reaction. The following table illustrates the effect of the solvent on the yield of the desired Grignard product versus the Wurtz byproduct for a reactive halide.
| Solvent | Desired Grignard Product Yield (%) | Wurtz Coupling Byproduct Yield (%) | Comments |
| Diethyl Ether (Et₂O) | 94 | 6 | Excellent yield with minimal Wurtz coupling.[5] |
| Tetrahydrofuran (THF) | 27 | 73 | Poor yield due to significant Wurtz byproduct formation.[5] |
| 2-Methyltetrahydrofuran (2-MeTHF) | High (qualitative) | Low (qualitative) | Often a greener and effective alternative to THF, can suppress Wurtz coupling.[5] |
Experimental Protocols
Method 1: Two-Step Synthesis of this compound via a Tertiary Alcohol
This method involves two key stages: the formation of 3-Ethyl-6-methylnonan-5-ol via a Grignard reaction, followed by its reduction to this compound.
Step 1: Synthesis of 3-Ethyl-6-methylnonan-5-ol
-
Reaction: sec-Butylmagnesium bromide + 5-Methyl-4-nonanone → 3-Ethyl-6-methylnonan-5-ol
-
Preparation of Grignard Reagent (sec-Butylmagnesium bromide):
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow to cool under a stream of nitrogen.
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 2-bromobutane (B33332) (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromobutane solution to the magnesium. The reaction should initiate, indicated by bubbling and the fading of the iodine color. Gentle warming may be required.
-
Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Ketone (5-Methyl-4-nonanone):
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 5-Methyl-4-nonanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude 3-Ethyl-6-methylnonan-5-ol by flash column chromatography or distillation.
-
Step 2: Reduction of 3-Ethyl-6-methylnonan-5-ol to this compound
-
A standard method for the reduction of a tertiary alcohol to an alkane is via a two-step process involving dehydration to an alkene followed by hydrogenation. A more direct, though harsher, method is the Wolff-Kishner reduction of a corresponding ketone, but since we have the alcohol, dehydration-hydrogenation is more appropriate.
-
Dehydration to 3-Ethyl-6-methylnon-x-ene:
-
The tertiary alcohol can be dehydrated using a strong acid catalyst such as sulfuric acid or phosphoric acid with heating. This will likely produce a mixture of alkene isomers.
-
-
Hydrogenation to this compound:
-
The resulting alkene mixture is then hydrogenated using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final alkane.
-
Method 2: Direct Synthesis of this compound via Catalytic Cross-Coupling
This method provides a more direct route to the target alkane.
-
Reaction: sec-Butylmagnesium bromide + 5-Bromo-3-methylnonane + CoCl₂ (catalyst) → this compound
-
Catalyst and Reagent Preparation:
-
To a flame-dried, argon-purged Schlenk tube, add CoCl₂ (e.g., 2 mol%).
-
Add anhydrous THF.
-
-
Cross-Coupling Reaction:
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the previously prepared sec-butylmagnesium bromide solution (1.2 equivalents) to the reaction mixture.
-
Add 5-Bromo-3-methylnonane (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the mixture with hexanes.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes).
-
Visualizations
Caption: Two-step synthesis of a branched alkane via a Grignard reaction.
Caption: Experimental workflow for Grignard synthesis of a tertiary alcohol.
Caption: Decision tree for troubleshooting low product yield in Grignard synthesis.
References
Troubleshooting GC-MS fragmentation patterns of 3-Ethyl-6-methylnonane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-6-methylnonane and encountering challenges with Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Understanding the Fragmentation Pattern of this compound
This compound (C₁₂H₂₆) is a branched-chain alkane with a molecular weight of 170.33 g/mol .[1][2][3][4] Its structure features two branching points, which significantly influences its fragmentation pattern under electron ionization (EI) in a mass spectrometer. Unlike straight-chain alkanes that show a smooth decay in fragment intensity, branched alkanes exhibit preferential cleavage at the branching points to form more stable secondary and tertiary carbocations.[5] Consequently, the molecular ion peak (m/z 170) for this compound is expected to be of low abundance or entirely absent.[5]
The primary fragmentation of this compound will occur at the C3 and C6 positions due to the ethyl and methyl branches, respectively. The fragmentation process involves the cleavage of carbon-carbon bonds, where the positive charge is preferentially retained by the more substituted fragment.
Expected Fragmentation Summary
| m/z (mass-to-charge ratio) | Putative Fragment Structure | Lost Neutral Fragment | Notes on Abundance |
| 170 | [C₁₂H₂₆]⁺ | - | Molecular Ion: Expected to be very low or absent. |
| 141 | [C₁₀H₂₁]⁺ | C₂H₅• (Ethyl radical) | Loss of the ethyl group from the C3 position. Expected to be a significant peak. |
| 127 | [C₉H₁₉]⁺ | C₃H₇• (Propyl radical) | Cleavage at the C3-C4 bond, loss of a propyl radical. |
| 113 | [C₈H₁₇]⁺ | C₄H₉• (Butyl radical) | Cleavage at the C6-C7 bond, loss of a butyl radical. |
| 99 | [C₇H₁₅]⁺ | C₅H₁₁• (Pentyl radical) | Cleavage at the C3-C4 bond with loss of the larger fragment. |
| 85 | [C₆H₁₃]⁺ | C₆H₁₃• (Hexyl radical) | Cleavage at the C6 position. |
| 71 | [C₅H₁₁]⁺ | C₇H₁₅• (Heptyl radical) | Common alkane fragment.[5][6] |
| 57 | [C₄H₉]⁺ | C₈H₁₇• (Octyl radical) | Often the base peak in branched alkanes.[6] |
| 43 | [C₃H₇]⁺ | C₉H₁₉• (Nonyl radical) | Common alkane fragment.[6] |
Troubleshooting Common GC-MS Issues
This section addresses specific problems you might encounter during the analysis of this compound.
Question 1: Why is the molecular ion peak (m/z 170) absent or extremely weak in my mass spectrum?
Answer:
The absence or low intensity of the molecular ion peak is a common characteristic for branched alkanes under electron ionization (EI).[5] The high energy of EI can lead to extensive fragmentation, especially at the branching points where more stable carbocations can be formed.[7]
Troubleshooting Steps:
-
Lower the Ionization Energy: If your instrument allows, reducing the electron energy (e.g., from 70 eV to a lower value) may decrease fragmentation and enhance the molecular ion peak.[8]
-
Use a "Soft" Ionization Technique: Chemical Ionization (CI) is a less energetic ionization method that is more likely to produce a prominent protonated molecule ([M+H]⁺ at m/z 171) or an adduct ion, which can confirm the molecular weight.[8][9]
-
Check for In-Source Fragmentation: High temperatures in the GC injection port or the MS ion source can cause thermal degradation of the analyte before ionization. Consider lowering the temperatures of these components.[8]
Question 2: My chromatogram shows poor peak shape (e.g., tailing or fronting) for this compound. What could be the cause?
Answer:
Poor peak shape can be attributed to several factors, including issues with the GC column, inlet, or sample introduction.
Troubleshooting Steps:
-
Column Issues:
-
Column Bleed: High baseline noise or the presence of siloxane peaks (m/z 73, 147, 207) at elevated temperatures can indicate column bleed. Consider conditioning the column or replacing it if it's old.
-
Active Sites: Peak tailing can be caused by active sites on the column.[10] Trimming a small portion (e.g., 0.5-1 meter) from the front of the column can often resolve this.
-
-
Inlet Problems:
-
Contaminated Liner: A dirty or active inlet liner is a common cause of peak tailing.[10] Replace the liner with a new, deactivated one.
-
Incorrect Liner Type: Ensure you are using a liner appropriate for your injection technique (e.g., splitless, split).
-
-
Sample Overload: Injecting too much sample can lead to peak fronting.[10] Try diluting your sample or increasing the split ratio.
Question 3: I am seeing unexpected peaks in my mass spectrum that do not correspond to the expected fragments of this compound. What is their origin?
Answer:
Unexpected peaks can arise from contamination, co-eluting compounds, or background noise.
Troubleshooting Steps:
-
System Contamination:
-
Run a Blank: Inject a solvent blank to check for contamination in your solvent, syringe, or the GC-MS system itself.[8]
-
Clean the Ion Source: A contaminated ion source can be a source of background ions. Follow the manufacturer's procedure for cleaning the ion source.
-
-
Co-eluting Compounds:
-
Improve Chromatographic Resolution: Optimize your GC temperature program (e.g., slower ramp rate) or consider using a longer GC column to separate co-eluting isomers or impurities.[9][11]
-
Check Sample Purity: If possible, verify the purity of your this compound standard using another analytical technique.
-
-
Septum Bleed: Fragments from the inlet septum can appear in your chromatogram, especially at higher temperatures. Look for characteristic siloxane ions. Use a high-quality, low-bleed septum.
Experimental Protocols
General GC-MS Method for Branched Alkane Analysis
This protocol is a starting point and may require optimization for your specific instrument and application.
-
Gas Chromatograph (GC):
-
Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended for alkane analysis.[11] A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes.
-
Visualizations
Expected Fragmentation Pathway of this compound
Caption: Primary fragmentation pathways of this compound.
Troubleshooting Workflow for Unexpected Fragmentation Patterns
Caption: A logical workflow for troubleshooting GC-MS fragmentation issues.
References
- 1. This compound | C12H26 | CID 22051807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethyl-3-methylnonane | C12H26 | CID 20329910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Ethyl-3-methylnonane | C12H26 | CID 53425847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nonane, 6-ethyl-3-methyl- [webbook.nist.gov]
- 5. GCMS Section 6.9.2 [people.whitman.edu]
- 6. whitman.edu [whitman.edu]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Overcoming poor resolution in NMR spectra of 3-Ethyl-6-methylnonane
Welcome to the technical support center for NMR analysis of 3-Ethyl-6-methylnonane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor resolution in their NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why is the resolution of my this compound NMR spectrum poor, showing broad and overlapping peaks?
A1: Poor resolution in the NMR spectrum of this compound, a saturated alkane, can stem from several factors. Due to the similar electronic environments of the protons in alkanes, their signals typically appear in a narrow chemical shift range (approximately 0.7 to 1.5 ppm), leading to inherent signal overlap.[1] Key issues that exacerbate this include suboptimal sample preparation, inadequate magnetic field homogeneity (shimming), and inappropriate experimental parameters.
Q2: What are the most critical aspects of sample preparation to ensure high resolution?
A2: Meticulous sample preparation is fundamental for obtaining a high-quality NMR spectrum.[2] Key considerations include:
-
Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening.[2]
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Solubility and Concentration: The sample must be completely dissolved to create a homogeneous solution.[2] Incomplete dissolution results in broad peaks.[2] For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of deuterated solvent is a typical starting point.[2]
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Particulate Matter: The presence of suspended solid particles will disrupt the magnetic field homogeneity, leading to broad lines that cannot be corrected by shimming.[3][4] It is highly recommended to filter the sample into the NMR tube.[3][4][5]
-
NMR Tube Quality: Use high-quality, clean, and unscratched NMR tubes to avoid distortions in the magnetic field.[4][6]
Q3: How does shimming affect the resolution of the spectrum, and what is the general procedure?
A3: Shimming is the process of adjusting the currents in the shim coils to improve the homogeneity of the magnetic field across the sample volume.[7][8][9][10] An inhomogeneous magnetic field is a primary cause of broad spectral lines and poor resolution.[11] The general procedure involves iteratively adjusting the axial (Z1, Z2, etc.) and radial (X, Y, etc.) shims to maximize the lock signal, which indicates a more homogeneous field.[7][8] Many modern spectrometers have automated shimming routines (e.g., gradient shimming) that are highly effective.[7][12]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor resolution in the NMR spectra of this compound.
Guide 1: Issues Related to Sample Preparation
| Symptom | Possible Cause | Recommended Action |
| All peaks are broad, including the solvent peak. | Presence of solid particles or precipitate. | Filter the sample through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[3][4] |
| Broad peaks and difficulty locking on the solvent signal. | Paramagnetic impurities. | Purify the sample to remove any metal contaminants. |
| Broad peaks, especially at the base. | Sample concentration is too high. | Dilute the sample. High concentrations can increase viscosity, leading to broader lines.[13] |
| Poor signal-to-noise ratio. | Sample concentration is too low. | Prepare a more concentrated sample, ensuring it remains fully dissolved.[11] |
| Asymmetrical peak shapes. | Poor quality or dirty NMR tube. | Transfer the sample to a new, high-quality NMR tube.[4][6] Avoid drying NMR tubes at high temperatures in an oven, as this can cause distortion.[5] |
Guide 2: Issues Related to Spectrometer and Shimming
| Symptom | Possible Cause | Recommended Action |
| All peaks are broad and distorted. | Poor magnetic field homogeneity. | Perform a shimming procedure. Start by loading a standard shim file for the probe, then proceed with either an automated gradient shimming routine or manual shimming, adjusting Z1 and Z2 iteratively, followed by higher-order shims.[7][8][12] |
| Symmetrically broadened lines. | Misadjusted odd-powered Z shims (e.g., Z3). | Readjust the odd-powered Z shims while observing the peak shape.[11] |
| Large spinning sidebands. | Misadjusted transverse shims (X, Y). | Turn off the sample spinning and optimize the X and Y shims. Then, resume spinning and re-optimize the Z shims.[8] |
| All peaks appear as fine doublets or multiplets. | Poor shimming or weak lock signal. | Carefully re-shim the sample and ensure the lock level is sufficient (e.g., at least 50%).[14] |
Experimental Protocols
Protocol 1: High-Resolution Sample Preparation
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Sample Weighing: Accurately weigh 1-5 mg of this compound.
-
Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble (e.g., CDCl₃, C₆D₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean glass vial.
-
Filtration: Take a Pasteur pipette and place a small, tight plug of cotton or glass wool in the narrow section.[3][4]
-
Transfer: Filter the solution directly into a high-quality 5 mm NMR tube.[3]
-
Volume Adjustment: Ensure the final sample height in the tube is approximately 4-5.5 cm to optimize the filling of the RF coil.[3][4]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol 2: Manual Shimming Procedure (Iterative)
-
Load Standard Shims: Begin by loading a recent, reliable shim set for the probe in use.[6][12]
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Locking: Insert the sample and lock onto the deuterium (B1214612) signal of the solvent. Adjust the lock power to avoid saturation.[6][12]
-
Spinning: If required, start sample spinning at a stable rate (e.g., 20 Hz).
-
On-axis Shimming (Z-shims):
-
Iteratively adjust Z1 and Z2 to maximize the lock level.[8]
-
Adjust Z3 and re-optimize Z1 and Z2.
-
Continue with higher-order Z shims (Z4, Z5) in a similar iterative fashion.
-
-
Off-axis Shimming (X, Y-shims):
-
If spinning sidebands are present, stop the spinning.
-
Adjust X and Y shims to minimize the sidebands.
-
Adjust higher-order off-axis shims (e.g., XZ, YZ, X2-Y2) as needed.
-
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Final Optimization: Restart spinning (if used) and perform a final fine-tuning of the Z-shims.
Visualizations
Caption: Troubleshooting workflow for poor NMR resolution.
Caption: High-resolution NMR sample preparation workflow.
References
- 1. Alkanes | OpenOChem Learn [learn.openochem.org]
- 2. organomation.com [organomation.com]
- 3. Sample Preparation [nmr.chem.ualberta.ca]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. sites.bu.edu [sites.bu.edu]
- 6. NMR Basics [bloch.anu.edu.au]
- 7. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 8. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 9. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. depts.washington.edu [depts.washington.edu]
- 12. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 13. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 14. nmr.ucdavis.edu [nmr.ucdavis.edu]
Preventing side reactions in the synthesis of 3-Ethyl-6-methylnonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Ethyl-6-methylnonane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound, which is typically achieved through a two-step process: a Grignard reaction to form the carbon skeleton followed by deoxygenation to yield the final alkane.
Grignard Reaction Stage: Synthesis of 3-Ethyl-6-methylnonan-5-ol
The first stage involves the reaction of a Grignard reagent with a ketone to form the tertiary alcohol, 3-Ethyl-6-methylnonan-5-ol.
Q1: My Grignard reaction is not initiating. What are the common causes and solutions?
A1: Failure of a Grignard reaction to initiate is a frequent issue. The primary causes are typically related to the magnesium metal's surface passivity or the presence of moisture.
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Magnesium Oxide Layer: The surface of magnesium turnings can have a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide.
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Solution: Gently crush the magnesium turnings under an inert atmosphere before adding the solvent. The addition of a small crystal of iodine can also help to activate the magnesium surface; the disappearance of the purple color of the iodine often indicates reaction initiation.
-
-
Presence of Moisture: Grignard reagents are highly reactive towards protic sources, including water. Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent as it forms.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. Solvents must be anhydrous. Diethyl ether or tetrahydrofuran (B95107) (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Q2: I am observing a significant amount of a dimeric byproduct. How can I minimize this?
A2: The formation of a dimeric byproduct, resulting from the coupling of the alkyl halide (Wurtz-type coupling), is a common side reaction.
-
Cause: This occurs when the Grignard reagent reacts with the starting alkyl halide.
-
Solution: This side reaction can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium turnings. This ensures that the concentration of the alkyl halide remains low in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side reaction.
Q3: My reaction is producing a ketone and a secondary alcohol as byproducts. What is happening?
A3: The formation of a ketone and a secondary alcohol suggests side reactions involving enolization and reduction.
-
Enolization: If the Grignard reagent is sterically hindered, it can act as a base and deprotonate the ketone at the α-position, leading to the formation of an enolate. Upon workup, the starting ketone is recovered.[1][2]
-
Solution: Use a less sterically hindered Grignard reagent if possible. Alternatively, conducting the reaction at a lower temperature can favor the nucleophilic addition over enolization.
-
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[1][2]
-
Solution: Choose a Grignard reagent without β-hydrogens if the synthesis allows. Otherwise, using a less sterically hindered ketone can sometimes mitigate this side reaction.
-
Deoxygenation Stage: Conversion of 3-Ethyl-6-methylnonan-5-ol to this compound
The second stage involves the removal of the hydroxyl group from the tertiary alcohol to yield the final alkane. A common method is dehydration to an alkene followed by catalytic hydrogenation.
Q4: The dehydration of my tertiary alcohol is resulting in a mixture of isomeric alkenes. How can I control the regioselectivity?
A4: The acid-catalyzed dehydration of a tertiary alcohol often proceeds via an E1 mechanism, which can lead to a mixture of Zaitsev (more substituted) and Hofmann (less substituted) alkene products, as well as rearranged products.
-
Cause: The formation of a carbocation intermediate allows for rearrangements and elimination at different positions.
-
Solution: To avoid isomeric mixtures, consider alternative deoxygenation methods that do not proceed through a carbocation intermediate. One such method is the Barton-McCombie deoxygenation, which involves the formation of a thiocarbonyl derivative followed by radical-initiated reduction.
Q5: My catalytic hydrogenation of the alkene is slow or incomplete. What are the likely reasons?
A5: Slow or incomplete hydrogenation can be due to catalyst deactivation or insufficient hydrogen pressure.
-
Catalyst Poisoning: The catalyst (e.g., Palladium on carbon) can be poisoned by sulfur or other impurities remaining from previous steps.
-
Solution: Ensure the alkene is thoroughly purified before hydrogenation. Using a higher loading of the catalyst may also help.
-
-
Insufficient Hydrogen Pressure: The reaction may require a higher pressure of hydrogen to proceed efficiently.
-
Solution: If using a balloon of hydrogen, ensure it is securely attached and that there are no leaks. For more challenging reductions, a Parr hydrogenator or a similar apparatus that allows for higher pressures may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable synthetic route for this compound?
A1: A common and effective route is a two-step synthesis. The first step is a Grignard reaction between an appropriate Grignard reagent (e.g., propylmagnesium bromide) and a ketone (e.g., 4-methyl-3-heptanone) to form the tertiary alcohol, 3-ethyl-6-methylnonan-5-ol. The second step is the deoxygenation of this alcohol to the desired alkane, this compound. This can be achieved by dehydration of the alcohol to an alkene, followed by catalytic hydrogenation.
Q2: What are the critical parameters to control during the Grignard reaction?
A2: The most critical parameters are the exclusion of moisture and air, the temperature, and the rate of addition of the reagents. The reaction should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents. The temperature should be controlled, especially during the addition of the electrophile, to minimize side reactions. Slow addition of the alkyl halide is crucial to prevent Wurtz coupling.
Q3: How can I purify the final product, this compound?
A3: Branched alkanes like this compound are typically purified by fractional distillation, as their boiling points are distinct from those of potential side products. If the boiling points are very close, column chromatography on silica (B1680970) gel with a non-polar eluent (e.g., hexanes) can be an effective purification method.
Q4: Are there alternative methods for the deoxygenation of the tertiary alcohol?
A4: Yes, besides dehydration followed by hydrogenation, other methods include:
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Barton-McCombie Deoxygenation: This involves converting the alcohol to a xanthate ester, which is then reduced with a tin hydride. This method is particularly useful for preventing rearrangements that can occur under acidic dehydration conditions.
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Reductive Deoxygenation: The alcohol can be converted to a tosylate or mesylate, which can then be reduced using a hydride reagent like lithium aluminum hydride.
Data Presentation
The following tables provide illustrative data on typical yields and the influence of reaction parameters on the synthesis of a branched alkane like this compound. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.
Table 1: Illustrative Yields for the Synthesis of this compound
| Reaction Stage | Product | Typical Yield Range (%) |
| Grignard Reaction | 3-Ethyl-6-methylnonan-5-ol | 65 - 85 |
| Dehydration | 3-Ethyl-6-methylnon-4-ene | 70 - 90 |
| Hydrogenation | This compound | >95 |
Table 2: Influence of Reaction Conditions on Grignard Reaction Yield
| Parameter | Condition A | Condition B | Expected Outcome |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF can improve the solubility and reactivity of the Grignard reagent, potentially leading to higher yields, especially with less reactive alkyl halides. |
| Temperature | 0 °C | -78 °C | Lower temperatures can suppress side reactions like enolization and reduction, leading to a cleaner reaction and higher yield of the desired tertiary alcohol. |
| Alkyl Halide Addition | Rapid Addition | Slow, Dropwise Addition | Slow addition minimizes the concentration of the alkyl halide, thereby reducing the extent of Wurtz-type coupling and increasing the yield of the Grignard reagent. |
Experimental Protocols
A plausible detailed methodology for the synthesis of this compound is provided below.
Protocol 1: Synthesis of 3-Ethyl-6-methylnonan-5-ol (Grignard Reaction)
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Preparation: All glassware is oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen.
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Grignard Reagent Formation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromopropane (B46711) (1.1 equivalents) in anhydrous diethyl ether.
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Add a small portion of the 1-bromopropane solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remainder of the 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 4-methyl-3-heptanone (B36217) (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Ethyl-6-methylnonan-5-ol.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Deoxygenation)
-
Dehydration: Place the purified 3-Ethyl-6-methylnonan-5-ol in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture and distill the resulting alkene (a mixture of isomers of 3-ethyl-6-methylnonene) as it is formed.
-
Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Hydrogenation: Dissolve the purified alkene in ethanol (B145695) or ethyl acetate (B1210297) in a suitable hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the final product by fractional distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Grignard reaction stage.
References
Methods for removing impurities from 3-Ethyl-6-methylnonane samples
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the methods for removing impurities from 3-Ethyl-6-methylnonane samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in a this compound sample?
A1: The impurities present in a this compound sample largely depend on its synthesis route.
-
From Grignard Synthesis: If synthesized via a Grignard reaction, common impurities include:
-
Unreacted Starting Materials: Such as alkyl halides and ketones or aldehydes.
-
Homo-coupled Byproducts: Arising from Wurtz-type coupling of the Grignard reagent with the alkyl halide.
-
Tertiary Alcohols: If the final reduction step from the intermediate alcohol is incomplete.
-
-
From Industrial Production: Samples produced through industrial processes like catalytic reforming or isomerization may contain a variety of structural isomers of dodecane (B42187) (C12H26).
Q2: My this compound sample is contaminated with a compound of a very similar boiling point. Which purification method is most effective?
A2: For separating compounds with very close boiling points, such as isomers, fractional distillation may not be efficient. Preparative Gas Chromatography (preparative GC) is the most effective technique in this scenario. It offers high resolving power to separate components based on small differences in their volatility and interaction with the stationary phase.
Q3: I have a large volume of this compound with significant amounts of polar impurities. What is the best initial purification step?
A3: For bulk purification to remove polar impurities like alcohols, an initial liquid-liquid extraction or adsorption chromatography is recommended. A simple wash with a polar solvent in which the alkane is immiscible can remove highly polar impurities. For less polar impurities, adsorption chromatography using a polar stationary phase like silica (B1680970) gel or alumina (B75360) is effective.
Q4: Can I use fractional distillation to separate isomers of this compound?
A4: While fractional distillation is a fundamental technique for purifying liquids based on boiling point differences, its effectiveness for separating isomers of this compound is limited. Many dodecane isomers have very close boiling points, making their separation by this method challenging and often requiring highly efficient distillation columns with a large number of theoretical plates.
Q5: What is a good starting point for developing a preparative GC method for purifying this compound?
A5: A good starting point would be a non-polar capillary column (e.g., DB-1 or HP-5ms) due to the non-polar nature of alkanes. The oven temperature program should be optimized to start at a relatively low temperature and ramp up to a temperature slightly below the boiling point of the highest boiling isomer. The injection volume and split ratio will need to be adjusted based on the concentration of the desired product and the capacity of the column.
Troubleshooting Guides
Issue 1: Low Purity after Fractional Distillation
| Observation | Possible Cause | Suggested Solution |
| The distillate contains a significant amount of an impurity with a similar boiling point. | The boiling points of the components are too close for effective separation with the current setup. | - Increase the efficiency of the distillation column by using a longer column or one with a more efficient packing material.- Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases.- Consider an alternative purification method such as preparative gas chromatography for difficult separations. |
| The product is contaminated with a lower-boiling impurity. | The initial fraction was not discarded. | Discard an initial "forerun" fraction which will contain the more volatile impurities. |
| The product is contaminated with a higher-boiling impurity. | The distillation was carried on for too long or at too high a temperature. | Stop the distillation when the temperature begins to rise above the boiling point of the desired product. |
Issue 2: Poor Separation in Adsorption Chromatography
| Observation | Possible Cause | Suggested Solution |
| The desired alkane and a non-polar impurity co-elute. | The eluent is too polar, causing all non-polar compounds to move quickly through the column. | Use a less polar eluent system. Start with a very non-polar solvent like hexane (B92381) and gradually increase the polarity if necessary. |
| The product is retained on the column. | The column has been contaminated with highly polar substances, or the sample contains very polar impurities that are strongly adsorbing. | - Ensure the crude sample is pre-treated to remove highly polar impurities (e.g., by a simple extraction).- If the column is contaminated, it may need to be flushed with a very polar solvent or repacked. |
| Tailing of the product peak. | The sample was overloaded on the column, or the packing of the column is uneven. | - Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or channels. |
Issue 3: Challenges in Preparative Gas Chromatography
| Observation | Possible Cause | Suggested Solution |
| Broad peaks and poor resolution. | - The injection volume is too large.- The oven temperature is too high.- The carrier gas flow rate is not optimal. | - Decrease the injection volume.- Optimize the temperature program, starting with a lower initial temperature and a slower ramp rate.- Determine the optimal flow rate for the carrier gas. |
| The collected fraction is not pure. | The collection timing is incorrect, leading to cross-contamination between peaks. | - Perform an analytical GC run first to determine the precise retention times of the components.- Optimize the collection window to start and end accurately with the desired peak. |
| Low recovery of the purified product. | - The compound is condensing in the transfer line.- The collection trap is not efficient. | - Ensure the transfer line to the collection trap is heated.- Cool the collection trap effectively using a suitable coolant (e.g., liquid nitrogen or a dry ice/acetone bath). |
Data Presentation
Table 1: Boiling Points of Selected Dodecane Isomers
| Compound | IUPAC Name | Boiling Point (°C) |
| n-Dodecane | Dodecane | 216.2 |
| 2-Methylundecane | 2-Methylundecane | 210.6 |
| This compound | This compound | ~215-217 (estimated) |
| 2,2,4,6,6-Pentamethylheptane | 2,2,4,6,6-Pentamethylheptane | 177.3 |
Table 2: Comparison of Purification Methods for Alkane Isomer Separation
| Method | Principle | Typical Purity Achieved | Throughput | Key Considerations |
| Fractional Distillation | Separation based on differences in boiling points.[1][2] | 90-98% (highly dependent on boiling point difference) | High | Requires a significant boiling point difference (>5-10 °C) for good separation.[2] |
| Preparative Gas Chromatography | Separation based on volatility and interaction with a stationary phase. | >99% | Low to Medium | Excellent for separating close-boiling isomers; automation is possible for larger quantities. |
| Adsorption Chromatography | Separation based on differential adsorption onto a solid stationary phase. | Variable (highly dependent on adsorbent and eluent) | Medium | Effective for separating classes of isomers (e.g., linear vs. branched) using shape-selective adsorbents like zeolites.[3] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To remove impurities with significantly different boiling points from a this compound sample.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.
-
Sample Charging: Charge the crude this compound sample into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the distillation head.
-
Fraction Collection:
-
Collect the initial distillate (forerun) in a separate flask until the temperature stabilizes at the boiling point of the lowest boiling component.
-
Change the receiving flask and collect the main fraction corresponding to the boiling range of this compound.
-
Stop the distillation when the temperature starts to rise significantly again or when only a small amount of residue remains in the distillation flask.
-
-
Analysis: Analyze the collected fractions for purity using gas chromatography (GC).
Protocol 2: Purification by Preparative Gas Chromatography
Objective: To isolate high-purity this compound from a mixture of closely boiling isomers.
Methodology:
-
Analytical Method Development: First, develop an analytical GC method to determine the retention times of all components in the mixture. A non-polar capillary column is typically suitable for alkane separation.
-
Preparative GC Setup:
-
Install a preparative-scale column with a similar stationary phase to the analytical column.
-
Set up the instrument with a sample injector, the preparative column, a detector (often with a splitter to divert a small portion of the eluent to the detector and the majority to the collection port), and a fraction collector with cooled traps.
-
-
Sample Injection: Inject an appropriate volume of the crude sample. The volume will depend on the capacity of the preparative column.
-
Chromatographic Run: Run the preparative GC program developed based on the analytical method.
-
Fraction Collection: Collect the eluent corresponding to the retention time of this compound in a cooled trap. The trap is typically cooled with liquid nitrogen or a dry ice/acetone slurry to efficiently condense the compound.
-
Recovery and Analysis: Recover the purified liquid from the trap and analyze its purity by analytical GC.
Protocol 3: Purification by Adsorption Chromatography
Objective: To remove polar impurities or separate linear from branched alkanes.
Methodology:
-
Adsorbent Selection: Choose an appropriate adsorbent. For removing polar impurities, silica gel or alumina are commonly used. For separating linear from branched alkanes, a shape-selective zeolite (molecular sieve) can be employed.
-
Column Packing:
-
Prepare a slurry of the adsorbent in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow it to settle into a uniform bed. Add a layer of sand on top of the adsorbent bed.
-
-
Sample Loading: Dissolve the crude this compound sample in a minimal amount of the non-polar eluent and carefully load it onto the top of the column.
-
Elution:
-
Begin eluting with the non-polar solvent. The non-polar this compound will travel down the column.
-
Polar impurities will be retained on the stationary phase.
-
-
Fraction Collection: Collect fractions of the eluent as they exit the column.
-
Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or GC to identify the fractions containing the purified product. Combine the pure fractions and remove the solvent by rotary evaporation.
Mandatory Visualization
Caption: Workflow for Purification by Fractional Distillation.
References
Technical Support Center: Enhancing the Stability of 3-Ethyl-6-methylnonane for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-Ethyl-6-methylnonane during long-term storage.
Introduction to this compound Stability
This compound, a branched alkane, is generally considered chemically stable. However, like other hydrocarbons, it is susceptible to degradation over extended periods, primarily through autoxidation. This process is initiated by factors such as exposure to oxygen, light, and elevated temperatures, and can lead to the formation of impurities like peroxides, alcohols, and ketones, which may compromise the integrity of experiments and drug formulations. The presence of tertiary hydrogens in its structure can make it more susceptible to oxidation compared to linear alkanes.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during long-term storage?
A1: The primary degradation pathway is autoxidation, a free-radical chain reaction involving atmospheric oxygen. This process is often initiated by light or heat and leads to the formation of hydroperoxides. These hydroperoxides can further decompose into other oxygenated species such as alcohols and ketones, altering the purity of the compound.
Q2: What are the visible signs of this compound degradation?
A2: While early stages of degradation may not show visible signs, significant degradation can sometimes lead to a slight yellowing of the liquid or an increase in viscosity. However, the most reliable way to detect degradation is through analytical testing, such as peroxide value determination.
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures accelerate the rate of autoxidation. For optimal long-term stability, it is recommended to store this compound in a cool environment, ideally between 2-8°C.
Q4: Is this compound sensitive to light?
A4: Yes, exposure to UV light can initiate the free-radical chain reaction of autoxidation. Therefore, it is crucial to store the compound in amber glass bottles or other light-blocking containers.
Q5: How can I prevent the degradation of this compound?
A5: To enhance stability, store this compound under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place, and in a tightly sealed container. The addition of a suitable antioxidant, such as Butylated Hydroxytoluene (BHT), is also highly recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Increased Peroxide Value in Sample | Exposure to oxygen and/or light. | 1. Purge the headspace of the storage container with an inert gas (nitrogen or argon) before sealing. 2. Store the container in a dark location or use an amber glass bottle. 3. Consider adding an antioxidant like BHT at a concentration of 10-100 ppm. |
| Unexpected Peaks in GC-MS Analysis | Degradation of the compound into more polar species (alcohols, ketones). | 1. Confirm the identity of the new peaks by comparing their mass spectra with known degradation products of alkanes. 2. Implement the recommended storage conditions (cool, dark, inert atmosphere) to prevent further degradation. 3. If purity is critical, repurify the this compound via distillation or chromatography. |
| Inconsistent Experimental Results | Variability in the purity of this compound due to degradation. | 1. Test the peroxide value of the stored compound before each use. 2. If the peroxide value is elevated, consider purifying the alkane or using a fresh, unopened bottle. 3. Standardize storage conditions across all batches of the compound. |
| Cloudiness or Precipitate Formation | Formation of insoluble degradation products or contamination. | 1. Do not use the material. 2. Filter a small aliquot and analyze the filtrate and precipitate separately to identify the contaminants. 3. Review handling procedures to identify potential sources of contamination. |
Data Presentation
Table 1: Comparison of Stabilization Methods for this compound (Hypothetical Data Based on General Alkane Stability)
| Storage Condition | Antioxidant | Concentration (ppm) | Temperature | Peroxide Value (meq/kg) after 12 months | Purity (%) after 12 months |
| Ambient, Air, Light | None | 0 | 25°C | 15.0 | 98.5 |
| Ambient, Air, Dark | None | 0 | 25°C | 8.0 | 99.1 |
| Refrigerated, Air, Dark | None | 0 | 4°C | 2.5 | 99.7 |
| Refrigerated, N₂, Dark | None | 0 | 4°C | < 0.5 | > 99.9 |
| Refrigerated, N₂, Dark | BHT | 50 | 4°C | < 0.1 | > 99.9 |
| Refrigerated, N₂, Dark | BHT | 100 | 4°C | < 0.1 | > 99.9 |
Experimental Protocols
Protocol 1: Determination of Peroxide Value
This protocol is adapted from ASTM E299 for the determination of trace amounts of peroxides in organic solvents.[1]
Materials:
-
This compound sample
-
Acetic acid-chloroform solvent (60:40 v/v)
-
Potassium iodide solution (50% w/v in deionized water)
-
Starch indicator solution (1% w/v)
-
Standardized sodium thiosulfate (B1220275) solution (0.01 N)
-
Nitrogen gas for deaeration
Procedure:
-
In a 250 mL Erlenmeyer flask, add 50 mL of the acetic acid-chloroform solvent.
-
Purge the solvent with nitrogen for 5 minutes to remove dissolved oxygen.
-
Accurately weigh and add approximately 5 g of the this compound sample to the flask. Swirl to mix.
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Add 1 mL of the potassium iodide solution.
-
Stopper the flask and swirl. Place it in the dark for 10 minutes.
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Add 50 mL of deionized water and a few drops of starch indicator solution.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the blue color disappears.
-
Perform a blank titration using the same procedure without the sample.
-
Calculate the peroxide value (in meq/kg) using the following formula: Peroxide Value = ((V_sample - V_blank) * N * 1000) / W_sample where:
-
V_sample = volume of sodium thiosulfate solution used for the sample (mL)
-
V_blank = volume of sodium thiosulfate solution used for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W_sample = weight of the sample (g)
-
Protocol 2: GC-MS Analysis of Degradation Products
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent).
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
Procedure:
-
Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent (e.g., hexane).
-
Inject 1 µL of the solution into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and mass spectra of all detected peaks.
-
Identify the main peak corresponding to this compound.
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Analyze any additional peaks by comparing their mass spectra to libraries (e.g., NIST) to tentatively identify potential degradation products such as alcohols, ketones, or aldehydes derived from the parent alkane.
Mandatory Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 3-Ethyl-6-methylnonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-Ethyl-6-methylnonane. Our aim is to offer practical solutions to common challenges encountered during this multi-step synthesis.
Synthesis Overview
The recommended synthetic route for this compound on a larger scale involves a three-step process:
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Grignard Reaction: Formation of the tertiary alcohol, 3-ethyl-6-methylnonan-5-ol, through the reaction of propylmagnesium bromide with 4-methylheptan-3-one.
-
Dehydration: Acid-catalyzed elimination of water from the tertiary alcohol to yield a mixture of alkene isomers, predominantly 3-ethyl-6-methylnon-4-ene.
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Catalytic Hydrogenation: Reduction of the alkene mixture using a palladium on carbon (Pd/C) catalyst to produce the final saturated alkane, this compound.
Experimental Workflow for the Synthesis of this compound
Caption: Overall workflow for the three-step synthesis of this compound.
Troubleshooting Guides
Step 1: Grignard Reaction
Question: Why is my Grignard reaction not initiating?
Answer: Initiation of a Grignard reaction can be challenging, often due to the passivating layer of magnesium oxide on the magnesium turnings.[1] Here are several methods to initiate the reaction:
-
Mechanical Activation: In a dry flask, gently crush the magnesium turnings with a glass rod to expose a fresh, unoxidized surface.
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Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the flask containing magnesium.[1] These react with the magnesium surface, activating it for the reaction with propyl bromide.
-
Exotherm Check: The initiation of the reaction is marked by a noticeable exotherm (release of heat) and the appearance of a cloudy or brownish color in the reaction mixture.
Question: The yield of my Grignard reaction is low, and I'm observing significant byproduct formation. What are the likely causes?
Answer: Low yields and byproduct formation in Grignard reactions at scale are often due to side reactions. The primary culprits are:
-
Wurtz Coupling: The Grignard reagent can react with unreacted propyl bromide to form hexane. To minimize this, ensure a slow, controlled addition of the propyl bromide to the magnesium suspension.[1]
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the acidic alpha-protons of 4-methylheptan-3-one, forming an enolate that will not lead to the desired alcohol.[1] This is more common with sterically hindered ketones. To mitigate this, maintain a low reaction temperature (e.g., 0 °C) during the addition of the ketone.
-
Reduction of the Ketone: Bulky Grignard reagents can reduce the ketone to a secondary alcohol. While propylmagnesium bromide is not exceptionally bulky, this can still be a minor side reaction.[1]
| Parameter | Recommendation for Scaling Up | Potential Issues |
| Solvent | Anhydrous diethyl ether or THF | Presence of water will quench the Grignard reagent. |
| Temperature | Maintain gentle reflux during formation; cool to 0°C for ketone addition. | High temperatures can increase Wurtz coupling. |
| Addition Rate | Slow, dropwise addition of reagents. | Rapid addition can lead to uncontrolled exotherm and side reactions. |
Troubleshooting Decision Tree for Grignard Reaction
Caption: Decision tree for troubleshooting low yields in the Grignard reaction step.
Step 2: Dehydration
Question: My dehydration reaction is incomplete, or I'm getting a low yield of the desired alkene.
Answer: Incomplete dehydration or low yields can be attributed to several factors:
-
Insufficient Acid Catalyst or Temperature: The dehydration of tertiary alcohols is an acid-catalyzed process that requires sufficient heat.[2] Ensure an adequate amount of a strong acid like sulfuric or phosphoric acid is used and that the reaction is heated to the appropriate temperature (typically 25-80°C for tertiary alcohols).[2]
-
Formation of Ethers: If the reaction temperature is too low, an intermolecular reaction between two alcohol molecules can occur, leading to the formation of an ether byproduct.[2]
-
Reversibility: The reaction is reversible. To drive the reaction towards the alkene product, it is often beneficial to remove water as it is formed, for instance, by using a Dean-Stark apparatus.
Question: I'm observing a mixture of alkene isomers. How can I control the product distribution?
Answer: The formation of multiple alkene isomers is expected in the dehydration of 3-ethyl-6-methylnonan-5-ol due to the possibility of proton removal from different adjacent carbon atoms. The distribution of these isomers is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product.[3] While it is difficult to completely avoid the formation of minor isomers, optimizing reaction conditions can favor the desired product. Milder reaction conditions (lower temperature, less concentrated acid) may offer some selectivity, but often at the cost of reaction rate.
Step 3: Catalytic Hydrogenation
Question: The hydrogenation reaction is slow or incomplete.
Answer: A sluggish or incomplete hydrogenation can be due to:
-
Catalyst Activity: The Pd/C catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst.
-
Insufficient Hydrogen Pressure: The reaction requires an adequate pressure of hydrogen gas to proceed efficiently. Ensure your reaction vessel is properly sealed and pressurized.
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Poor Mixing: In a heterogeneous catalysis, efficient mixing is crucial to ensure contact between the substrate, hydrogen, and the catalyst surface.[4] Increase the stirring rate to improve mass transfer.
Question: I'm observing isomerization of the double bond in my starting material before hydrogenation.
Answer: Palladium on carbon can sometimes catalyze the isomerization of the double bond in the alkene starting material, which can lead to a mixture of alkane isomers in the final product.[5] If this is a significant issue, consider using a different catalyst, such as platinum oxide (Adam's catalyst), which is less prone to causing isomerization.[5]
| Parameter | Recommendation for Scaling Up | Potential Issues |
| Catalyst Loading | Typically 1-10 mol% of Pd/C.[6] | Higher loading increases cost; lower loading may lead to slow reaction. |
| Hydrogen Pressure | 1-5 atm (or higher in specialized equipment). | Safety concerns with high-pressure hydrogen. |
| Solvent | Ethanol (B145695), methanol, or ethyl acetate. | Ensure solvent is inert to reaction conditions. |
| Temperature | Room temperature to 50°C. | Higher temperatures can increase side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected overall yield for the synthesis of this compound?
A1: The overall yield will be the product of the yields of the three individual steps. Assuming typical yields of 80% for the Grignard reaction, 85% for the dehydration, and 95% for the hydrogenation, the overall yield would be approximately 65%. However, this can vary significantly depending on the scale and optimization of each step.
Q2: How can I purify the final this compound product?
A2: The primary method for purifying the final product is fractional distillation.[7] Since the boiling points of the desired product and any potential isomeric alkane byproducts are likely to be close, a distillation column with a high number of theoretical plates may be required for efficient separation. For very high purity requirements, preparative gas chromatography can be employed.[8]
Q3: What analytical techniques are best suited for confirming the structure and purity of this compound?
A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
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GC-MS: This technique is excellent for determining the purity of the sample and identifying any byproducts. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (170.33 g/mol ) and a characteristic fragmentation pattern for a branched alkane.[9]
-
NMR Spectroscopy: 1H and 13C NMR will confirm the carbon skeleton and the positions of the ethyl and methyl branches. While the 1H NMR spectrum of a branched alkane can be complex due to signal overlap in the 0.7-1.5 ppm region, 2D NMR techniques like COSY and HSQC can aid in unambiguous signal assignment.[10]
Q4: Are there any major safety concerns when scaling up this synthesis?
A4: Yes, there are several important safety considerations:
-
Grignard Reagent: Grignard reagents are highly reactive and pyrophoric. They react violently with water and can ignite in air. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step should be performed in a well-ventilated area, away from ignition sources, and with appropriate pressure-rated equipment.
-
Exothermic Reactions: Both the Grignard reaction and the hydrogenation can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions, especially at a larger scale.
Experimental Protocols
Protocol 1: Synthesis of 3-Ethyl-6-methylnonan-5-ol (Grignard Reaction)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small amount of anhydrous diethyl ether to just cover the magnesium. Add a solution of propyl bromide (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the propyl bromide solution to initiate the reaction. Once initiated, add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature.
-
Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 4-methylheptan-3-one (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.
Protocol 2: Synthesis of 3-Ethyl-6-methylnon-4-ene (Dehydration)
-
Apparatus Setup: Place the crude 3-ethyl-6-methylnonan-5-ol in a round-bottom flask equipped with a distillation apparatus.
-
Reaction: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.
-
Distillation: Gently heat the mixture. The alkene product will distill as it is formed. Collect the fraction that boils in the expected range for a C12 alkene.
-
Work-up: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, then with water, and finally with brine. Dry the organic layer over anhydrous calcium chloride and filter.
Protocol 3: Synthesis of this compound (Catalytic Hydrogenation)
-
Apparatus Setup: In a suitable pressure-rated reaction vessel, dissolve the alkene mixture from the previous step in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 5-10% by weight of palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-5 atm). Stir the mixture vigorously at room temperature until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. thalesnano.com [thalesnano.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. interesjournals.org [interesjournals.org]
- 7. studymind.co.uk [studymind.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. GCMS Section 6.9.2 [people.whitman.edu]
- 10. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting complex mass spectra of 3-Ethyl-6-methylnonane
Technical Support Center: Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for interpreting complex mass spectra, focusing on the example of 3-Ethyl-6-methylnonane.
Frequently Asked Questions (FAQs): Interpreting the Mass Spectrum of this compound
Q1: I am running a sample of this compound, but I cannot find the molecular ion peak at m/z 170. Did my experiment fail?
A: Not necessarily. This is a common and expected observation for highly branched alkanes when using Electron Ionization (EI) Mass Spectrometry. The molecular ion of branched alkanes is often very weak or completely absent because the molecule fragments very easily at the branching points.[1][2] The energy imparted by EI is sufficient to cause immediate cleavage, favoring the formation of more stable secondary and tertiary carbocations.[2][3] To confirm the molecular weight, a softer ionization technique, such as Chemical Ionization (CI), may be required.[3]
Q2: What are the primary fragment ions I should expect to see in the EI mass spectrum of this compound?
A: Fragmentation of branched alkanes is dominated by cleavage at the branching points, as this leads to the formation of more stable carbocations.[3] For this compound, you should look for prominent peaks resulting from bond cleavage at carbons 3 and 6. The most likely cleavages involve the loss of the largest alkyl groups at these points. Key expected fragments are detailed in the data table below.
Q3: My spectrum shows a very intense peak (base peak) at m/z 43, 57, or 71. What do these signify?
A: These low-mass ions are characteristic fragments for alkanes, corresponding to C₃H₇⁺ (m/z 43), C₄H₉⁺ (m/z 57), and C₅H₁₁⁺ (m/z 71). In branched alkanes, the preferential fragmentation at branch points leads to the formation of stable secondary carbocations, which can cause one of these peaks to be particularly intense, often becoming the base peak of the spectrum.[1]
Q4: How can I use the mass spectrum to distinguish this compound from its straight-chain isomer, n-dodecane?
A: The mass spectra of these two isomers are distinctly different.
-
n-Dodecane (linear alkane): The spectrum is characterized by a series of cluster peaks separated by 14 atomic mass units (amu), corresponding to the sequential loss of -CH₂- groups. The overall intensity of these clusters shows a smooth, exponential decay.[1][3]
-
This compound (branched alkane): The spectrum lacks the smooth exponential decay of the linear isomer.[1] Instead, it will be dominated by a few very intense peaks corresponding to the most stable carbocations formed by cleavage at the C-3 and C-6 branches.
Q5: I see a significant peak at m/z 141. What fragmentation does this represent?
A: A peak at m/z 141 corresponds to the [M-29]⁺ ion. This is the result of the molecular ion losing a 29 amu fragment, which is an ethyl radical (•C₂H₅). This cleavage occurs at the C-3 position, a primary branching point in the molecule.
Q6: Another prominent peak in my spectrum is at m/z 127. What is its origin?
A: A peak at m/z 127 represents the [M-43]⁺ ion, resulting from the loss of a propyl radical (•C₃H₇) with a mass of 43 amu. This fragmentation can occur by cleavage of the C-C bond adjacent to either the ethyl group at the C-3 position or the methyl group at the C-6 position.
Data Presentation: Predicted Mass Fragments of this compound
The following table summarizes the key ions expected from the mass spectrometric fragmentation of this compound.
| m/z Ratio | Proposed Ion Formula | Neutral Fragment Lost | Significance and Fragmentation Pathway |
| 170 | [C₁₂H₂₆]⁺• | None | Molecular Ion (M⁺•): Expected to be very weak or absent in EI-MS.[1][2] |
| 155 | [C₁₁H₂₃]⁺ | •CH₃ (15 amu) | [M-15]⁺: Loss of the methyl group from the C-6 position. |
| 141 | [C₁₀H₂₁]⁺ | •C₂H₅ (29 amu) | [M-29]⁺: Cleavage at the C-3 branch with loss of the ethyl group. |
| 127 | [C₉H₁₉]⁺ | •C₃H₇ (43 amu) | [M-43]⁺: Cleavage at the C-3 or C-6 branch, representing the loss of a propyl group. |
| 85 | [C₆H₁₃]⁺ | •C₆H₁₃ (85 amu) | Cleavage at a branching point forming a stable secondary carbocation. |
| 71 | [C₅H₁₁]⁺ | •C₇H₁₅ (99 amu) | Common and stable secondary carbocation fragment, enhanced by branching.[1] |
| 57 | [C₄H₉]⁺ | •C₈H₁₇ (113 amu) | Common and stable secondary carbocation fragment, often a base peak for alkanes. |
| 43 | [C₃H₇]⁺ | •C₉H₁₉ (127 amu) | Common and stable secondary carbocation fragment ([CH(CH₃)₂]⁺). |
Experimental Protocols: GC-MS Analysis of Branched Alkanes
This protocol outlines a standard method for analyzing volatile compounds like this compound.
1. Sample Preparation:
-
Accurately prepare a solution of the alkane sample in a volatile, non-polar solvent (e.g., hexane (B92381) or heptane) at a concentration of approximately 10-100 µg/mL.[4]
-
Transfer the solution to a 2 mL autosampler vial for analysis.
2. Gas Chromatography (GC) Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Injector Type | Split/Splitless | Provides versatility for varying sample concentrations. |
| Inlet Temperature | 280 - 320°C | Ensures rapid and complete vaporization of the analyte.[4][5] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases; hydrogen can provide faster analysis times.[5] |
| Flow Rate | 1-2 mL/min (constant flow) | Offers a good balance between analysis speed and chromatographic resolution.[4] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film | A non-polar phase column (e.g., 5% phenyl-methylpolysiloxane) is ideal for separating non-polar compounds.[4] |
| Oven Program | Initial: 50°C, hold 2 min; Ramp: 10°C/min to 300°C; Hold: 5 min | A temperature ramp is crucial for eluting branched alkanes with good peak shape. |
3. Mass Spectrometry (MS) Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating a library-searchable mass spectrum. |
| Ion Source Temp. | 230 - 250°C | A common setting for good ionization efficiency.[4][5] |
| Transfer Line Temp. | 280 - 320°C | Prevents condensation of analytes between the GC and MS.[4] |
| Mass Scan Range | m/z 40 - 250 | Covers the molecular ion and all significant fragments of C12 alkanes. |
Mandatory Visualization
The following diagram illustrates the primary fragmentation pathways for this compound upon electron ionization.
Caption: Primary fragmentation pathways of this compound in EI-MS.
References
Validation & Comparative
A Comparative Analysis of 3-Ethyl-6-methylnonane and its Linear Isomer, Undecane
In the realm of hydrocarbon chemistry, the structural arrangement of atoms within a molecule, or isomerism, plays a pivotal role in dictating its physical and chemical properties. This guide provides a comparative analysis of 3-Ethyl-6-methylnonane and its linear isomer, n-undecane. While both share the same molecular formula (C₁₂H₂₆), their distinct architectures lead to significant differences in their physicochemical characteristics. This comparison is particularly relevant for researchers and professionals in drug development and chemical synthesis, where such properties can influence reaction kinetics, bioavailability, and formulation.
Physicochemical Properties: A Tale of Two Isomers
The primary distinction between this compound and undecane (B72203) lies in their topology. Undecane is a straight-chain alkane, whereas this compound is a branched-chain alkane. This structural variance directly impacts their intermolecular forces, specifically van der Waals forces, which are weaker in the more compact, branched structure of this compound. Consequently, it is expected to have a lower boiling point and melting point compared to the linear undecane.
Below is a table summarizing the available quantitative data for undecane and the expected trends for this compound.
| Property | This compound (C₁₂H₂₆) | n-Undecane (C₁₁H₂₄) |
| Molecular Weight ( g/mol ) | 170.33 (Computed)[4] | 156.31 |
| Boiling Point (°C) | Data not available (Expected to be lower than undecane) | 196[5] |
| Melting Point (°C) | Data not available (Expected to be lower than undecane) | -26[5] |
| Density (g/mL at 25°C) | Data not available | 0.74[5] |
| Viscosity (mPa·s at 25°C) | Data not available | 1.098 |
Experimental Protocols
Specific experimental protocols for the biological or chemical activities of this compound are not documented in the available literature. However, the analysis of its physicochemical properties would typically involve standard laboratory procedures:
-
Boiling Point Determination: The boiling point can be determined using a distillation apparatus, observing the temperature at which the liquid and vapor phases are in equilibrium at a given pressure.
-
Melting Point Determination: For solid compounds, the melting point is measured using a melting point apparatus, where the temperature range over which the substance transitions from a solid to a liquid is recorded.
-
Density Measurement: A pycnometer or a digital density meter can be used to accurately measure the density of the liquid alkane at a controlled temperature.
-
Viscosity Measurement: The viscosity can be determined using a viscometer, such as a capillary viscometer or a rotational viscometer, which measures the fluid's resistance to flow.
Visualizing the Structural Impact
The following diagrams illustrate the structural differences between the two isomers and the logical relationship between molecular structure and physical properties.
Caption: Structural Isomerism and its Effect on Boiling Point.
Logical Workflow for Property Determination
The following diagram outlines a typical workflow for the determination and comparison of the physicochemical properties of chemical isomers.
Caption: Experimental Workflow for Isomer Property Comparison.
References
- 1. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C12H26 | CID 22051807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Ethyl-6-methylnonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical methodologies for the quantitative analysis of 3-Ethyl-6-methylnonane, a branched alkane of interest in various fields of research and development. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide presents a comparison based on established methods for structurally similar branched hydrocarbons, such as other dodecane (B42187) isomers. The performance data herein is representative of what can be expected from a properly validated method.
Introduction to Analytical Approaches
The quantification of branched alkanes like this compound is predominantly achieved using gas chromatography (GC) owing to their volatility. The choice of detector and column is critical for achieving the desired selectivity and sensitivity.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying hydrocarbons. The FID detector offers a linear response over a wide concentration range and is highly sensitive to compounds containing carbon-hydrogen bonds.[1][2]
-
Gas Chromatography with Mass Spectrometry (GC-MS): Provides a higher degree of selectivity and confident identification through mass spectral data. GC-MS is particularly useful for complex matrices where co-elution with other components is possible.[3][4]
Non-polar stationary phases are the industry standard for the separation of alkanes, which primarily elute based on their boiling points. For high molecular weight compounds, columns with enhanced thermal stability are essential to withstand the high temperatures required for elution.
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of validated GC-FID and GC-MS methods for the quantification of branched C12 alkanes.
| Performance Parameter | GC-FID | GC-MS (in SIM mode) |
| **Linearity (R²) ** | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 3 µg/mL | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 5% | < 3% |
Data is illustrative and based on typical performance for similar analytes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable volatile solvent (e.g., hexane (B92381) or pentane) to achieve a concentration within the calibrated range.
-
An internal standard (e.g., n-dodecane or another branched alkane with a distinct retention time) should be added to all standards and samples to correct for injection volume variability.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet: Split/splitless inlet at 250°C with a split ratio of 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Data Acquisition: Integration of peak areas using appropriate chromatography software.
3. Method Validation Parameters:
-
Linearity: A six-point calibration curve is prepared by diluting a stock solution of this compound.
-
Accuracy: Determined by the recovery of spiked analyte in a representative matrix at three concentration levels.
-
Precision: Assessed by analyzing replicate preparations of a sample at a single concentration (repeatability) and on different days (intermediate precision).
-
LOD and LOQ: Estimated from the signal-to-noise ratio of low-concentration standards.
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
This method is recommended for the selective and sensitive quantification of this compound, especially in complex matrices.
1. Sample Preparation:
-
Sample preparation follows the same procedure as for GC-FID. The use of a deuterated internal standard specific to the analyte is recommended for highest accuracy.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed non-polar column.
-
Inlet: Split/splitless inlet at 280°C with a split ratio of 10:1 or in splitless mode for trace analysis.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Characteristic ions for this compound should be determined from a full scan analysis of a standard.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Method Validation Parameters:
-
Validation parameters are assessed similarly to the GC-FID method, with quantification based on the peak area of the selected ions.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound quantification.
References
- 1. Quantitative Analysis of Hydrocarbons (GC-FID/TCD) - Galala University [gu.edu.eg]
- 2. alphalab.com [alphalab.com]
- 3. benchchem.com [benchchem.com]
- 4. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
A Comparative Analysis of the Thermodynamic Properties of Linear vs. Branched C12 Alkanes
A deep dive into the thermodynamic stability of n-dodecane and its branched isomer, 2-methylundecane (B1362468), reveals key differences in their energy landscapes. This guide provides researchers, scientists, and drug development professionals with a concise comparison of their thermodynamic properties, supported by experimental data and detailed methodologies.
In the study of hydrocarbon properties, the degree of branching in an alkane's structure plays a pivotal role in determining its thermodynamic stability. Generally, branched alkanes are thermodynamically more stable than their linear counterparts. This increased stability is attributed to factors such as differences in intramolecular van der Waals forces and overall molecular compactness. This guide focuses on a comparative analysis of the thermodynamic properties of the linear C12 alkane, n-dodecane, and a representative branched isomer, 2-methylundecane.
Quantitative Comparison of Thermodynamic Properties
The following table summarizes the key thermodynamic properties for liquid n-dodecane and 2-methylundecane at standard conditions (298.15 K and 1 bar).
| Thermodynamic Property | n-Dodecane (Linear) | 2-Methylundecane (Branched) |
| Standard Enthalpy of Formation (ΔfH°) | -350.9 kJ/mol | -356.5 kJ/mol |
| Standard Molar Entropy (S°) | 461.4 J/(mol·K) | 450.1 J/(mol·K) |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 17.7 kJ/mol | 14.3 kJ/mol |
Note: The Standard Gibbs Free Energy of Formation was calculated using the equation ΔfG° = ΔfH° - TΔfS°, where ΔfS° is the entropy of formation.
The data clearly indicates that 2-methylundecane possesses a more negative standard enthalpy of formation compared to n-dodecane, signifying that the branched isomer is energetically more stable.
Experimental Methodologies
The determination of these thermodynamic properties relies on precise calorimetric and analytical techniques.
Determination of Enthalpy of Formation (ΔfH°) by Bomb Calorimetry
The standard enthalpy of formation of liquid hydrocarbons like dodecane (B42187) and its isomers is experimentally determined using bomb calorimetry. This technique measures the heat of combustion (ΔcH°) of a substance, from which the enthalpy of formation can be calculated using Hess's Law.
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the liquid alkane is encapsulated in a combustible container of known heat of combustion. For volatile liquids like C12 alkanes, this is often a thin-walled glass ampoule or a gelatin capsule to prevent evaporation.
-
Bomb Assembly: The encapsulated sample is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to make contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the temperature.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculation: The heat of combustion is calculated from the temperature rise of the calorimeter system, taking into account the heat capacity of the calorimeter (determined by calibrating with a substance of known heat of combustion, such as benzoic acid) and corrections for the fuse wire combustion and any acid formation.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using the following relationship: ΔfH°(compound) = ΣΔfH°(products) - ΔcH°
Determination of Standard Molar Entropy (S°)
The standard molar entropy of a substance is determined by measuring its heat capacity (Cp) as a function of temperature from near absolute zero to the desired temperature (298.15 K).
Experimental Protocol:
-
Calorimetry: The heat capacity of the solid and liquid phases of the alkane is measured using an adiabatic calorimeter. A known amount of heat is supplied to the sample, and the resulting temperature change is measured.
-
Phase Transitions: The enthalpies of any phase transitions (solid-solid and solid-liquid) are measured.
-
Data Analysis: The standard molar entropy at 298.15 K is calculated by integrating the heat capacity data, divided by the temperature, from 0 K to 298.15 K, and adding the entropies of any phase transitions. The process is summarized by the following equation: S°(298.15 K) = ∫(0 to T_fus) (Cp(s)/T) dT + ΔH_fus/T_fus + ∫(T_fus to 298.15) (Cp(l)/T) dT
Logical Relationship: Branching and Thermodynamic Stability
The relationship between the molecular structure of C12 alkanes and their thermodynamic stability can be visualized as a logical flow. Increased branching leads to a more compact molecular structure, which in turn results in stronger intramolecular van der Waals interactions and a lower (more negative) enthalpy of formation, indicating greater thermodynamic stability.
Caption: Alkane structure and stability relationship.
Cross-Validation of GC-MS and NMR Data for the Structural Elucidation of 3-Ethyl-6-methylnonane
A Comparative Guide for Researchers
In the structural elucidation of organic compounds, particularly in the fields of drug development, metabolomics, and environmental analysis, the unambiguous identification of molecular structure is paramount. The use of orthogonal analytical techniques is a cornerstone of robust characterization. This guide provides a comparative framework for the cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy data for the branched alkane, 3-Ethyl-6-methylnonane. Due to the limited availability of published experimental spectra for this specific compound, this guide will focus on predicted data based on established principles of mass spectral fragmentation and NMR chemical shifts, alongside standardized experimental protocols.
Predicted Analytical Data Summary
The following tables summarize the predicted GC-MS fragmentation and ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established fragmentation rules for branched alkanes and computational NMR prediction tools.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Predicted Relative Abundance | Inferred Fragment Ion/Loss |
| 43 | High | [C₃H₇]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 71 | Medium | [C₅H₁₁]⁺ |
| 85 | Medium | [C₆H₁₃]⁺ |
| 99 | Low | [C₇H₁₅]⁺ |
| 113 | Low | [C₈H₁₇]⁺ |
| 127 | Very Low | [M-C₃H₇]⁺ |
| 141 | Very Low | [M-C₂H₅]⁺ |
| 170 | Very Low/Absent | [M]⁺ (Molecular Ion) |
Note: Branched alkanes often exhibit extensive fragmentation, leading to a weak or absent molecular ion peak in Electron Ionization (EI) GC-MS. The most abundant peaks typically correspond to the most stable carbocations formed through cleavage at the branching points.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| CH₃ (C1, C9) | 0.85 - 0.95 | Triplet | 6H |
| CH₃ (C6-methyl) | 0.85 - 0.95 | Doublet | 3H |
| CH₂ (C2, C8) | 1.20 - 1.40 | Multiplet | 4H |
| CH (C3) | 1.10 - 1.30 | Multiplet | 1H |
| CH₂ (C4, C5) | 1.20 - 1.40 | Multiplet | 4H |
| CH (C6) | 1.40 - 1.60 | Multiplet | 1H |
| CH₂ (C7) | 1.20 - 1.40 | Multiplet | 2H |
| CH₂ (ethyl at C3) | 1.20 - 1.40 | Multiplet | 2H |
| CH₃ (ethyl at C3) | 0.85 - 0.95 | Triplet | 3H |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1, C9 | ~14 |
| C6-methyl | ~20 |
| C2, C8 | ~23 |
| Ethyl-CH₃ at C3 | ~11 |
| C4, C5, C7 | ~30-40 |
| Ethyl-CH₂ at C3 | ~25-30 |
| C3 | ~40-45 |
| C6 | ~35-40 |
Note: The predicted chemical shifts for both ¹H and ¹³C NMR are estimates and can be influenced by the solvent and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical data. Below are standard protocols for the GC-MS and NMR analysis of a volatile, non-polar compound like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Dissolve a precise amount of the this compound standard in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.
-
Transfer the solution to a 2 mL autosampler vial equipped with a PTFE-lined cap.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overload.
-
Injector Temperature: 250 °C.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkane isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35 - 350 amu.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
1. Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.
-
A common solvent for non-polar compounds is deuterated chloroform (B151607) (CDCl₃).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0.00 ppm).
2. NMR Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: ~1.5 s
-
Spectral Width: 240 ppm
-
Data Cross-Validation Workflow
The cross-validation of data from GC-MS and NMR is a logical process to confirm the structure of a molecule. The following diagram illustrates this workflow.
Caption: Workflow for the cross-validation of GC-MS and NMR data.
Logical Framework for Structural Confirmation
The process of confirming the structure of this compound involves a systematic comparison of the experimental (or in this case, predicted) data with the proposed structure. The following diagram outlines the logical relationships in this process.
Caption: Logical framework for structural confirmation.
By following these protocols and applying the described logical framework, researchers can confidently identify and characterize this compound and other novel compounds, ensuring the accuracy and reliability of their findings. This guide serves as a foundational resource for professionals in drug development and other scientific disciplines who rely on precise molecular identification.
A Comparative Analysis of the Oxidation Behavior of 3-Ethyl-6-methylnonane and Other Alkanes
For Immediate Release
This guide provides a detailed comparison of the oxidation behavior of 3-Ethyl-6-methylnonane, a branched alkane, with other representative alkanes, including linear and cyclic structures. The information is intended for researchers, scientists, and drug development professionals interested in the controlled oxidation of hydrocarbons.
The oxidation of alkanes is a fundamental process in organic chemistry with significant industrial applications, including the synthesis of alcohols, ketones, and carboxylic acids, which serve as valuable intermediates in the production of polymers, detergents, and pharmaceuticals. The reactivity of alkanes towards oxidation is highly dependent on their molecular structure, with branched and cyclic alkanes exhibiting distinct behaviors compared to their linear counterparts.
Predicted Oxidation Behavior of this compound
Therefore, the primary oxidation products are expected to be a mixture of tertiary alcohols: 3-Ethyl-6-methylnonan-3-ol and 3-Ethyl-6-methylnonan-6-ol. Further oxidation of these alcohols would likely lead to the formation of ketones and subsequent C-C bond cleavage, resulting in a complex mixture of smaller oxygenated compounds. The presence of multiple reactive sites suggests that achieving high selectivity for a single product would be challenging without the use of highly specific catalysts.
Comparative Oxidation Data of Alkanes
The following tables summarize quantitative data on the oxidation of representative linear, branched, and cyclic alkanes. It is important to note that the experimental conditions vary between studies, which can significantly influence reaction rates and product distributions.
Table 1: Comparison of Oxidation Reaction Rates and Conditions
| Alkane Type | Example Alkane | Catalyst | Temperature (°C) | Pressure | Observations |
| Branched | This compound (Predicted) | Transition Metal | 130-160 | Atmospheric | Expected to have a relatively high initial reaction rate due to the presence of two tertiary C-H bonds. |
| Branched | Isobutane | - | Moderate | High | Oxidizes more readily than its linear isomer, n-butane.[1] |
| Linear | n-Hexane | Supported Rhenium Complex | 150 | 12 atm (O₂) | Achieved up to 3.8 x 10³ turnover numbers.[2] |
| Linear | n-Heptane | Supported Rhenium Complex | 160 | 12 atm (O₂) | Achieved up to 2.5 x 10³ turnover numbers.[2] |
| Cyclic | Cyclododecane | Boric Acid | 165 | Not specified | Yield of cyclododecanol (B158456) reached about 80% of the converted hydrocarbon.[3][4] |
Table 2: Comparison of Oxidation Product Distribution
| Alkane Type | Example Alkane | Major Products | Minor Products | Product Yields/Selectivity | Reference |
| Branched | This compound (Predicted) | 3-Ethyl-6-methylnonan-3-ol, 3-Ethyl-6-methylnonan-6-ol | Ketones, Carboxylic Acids | - | - |
| Branched | General Observation | Compounds with C-O bonds (Alcohols) | Carbonyl compounds | Branched alkanes tend to form more alcohols compared to linear alkanes.[5] | [5] |
| Linear | n-Hexane | 2-Hexanol, 3-Hexanol | 2-Hexanone, 3-Hexanone | Overall yield of 25.2% with 92% selectivity for alcohols and ketones.[6] | [6] |
| Linear | n-Heptane | 2-Heptanol, 3-Heptanol, 4-Heptanol | 2-Heptanone, 3-Heptanone, 4-Heptanone | Overall yield of 20.1% with 75% selectivity for alcohols and ketones.[6] | [6] |
| Cyclic | Cyclododecane | Cyclododecanol | Cyclododecanone | ~80% yield of cyclododecanol based on converted hydrocarbon.[3][4] | [3][4] |
Experimental Protocols
The following is a representative experimental protocol for the liquid-phase catalytic oxidation of an alkane, synthesized from various reported methodologies.
Objective: To perform the controlled oxidation of a liquid alkane to produce alcohols and ketones.
Materials:
-
Alkane (e.g., n-dodecane, isododecane, or cyclododecane)
-
Catalyst (e.g., cobalt naphthenate, manganese acetate, or a supported noble metal catalyst)
-
Solvent (if necessary, e.g., acetic acid or a non-reactive hydrocarbon)
-
High-purity oxygen or air
-
Inert gas (e.g., nitrogen or argon)
-
Internal standard for GC analysis (e.g., decane (B31447) if not the substrate)
Equipment:
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, thermocouple, pressure gauge, and sampling valve.
-
Gas flow controllers for oxygen/air and inert gas.
-
Heating mantle or oil bath with temperature controller.
-
Condenser for the reactor outlet to trap volatile products.
-
Gas chromatograph with a flame ionization detector (GC-FID) and/or a mass spectrometer (GC-MS) for product analysis.
Procedure:
-
Catalyst Preparation (if applicable): Prepare the catalyst as per the specific requirements (e.g., impregnation of a support, dissolution of a metal salt).
-
Reactor Setup:
-
Thoroughly clean and dry the autoclave reactor.
-
Charge the reactor with the alkane, solvent (if used), and the catalyst.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) several times to remove any residual air.
-
-
Reaction Execution:
-
Pressurize the reactor with the inert gas to the desired initial pressure.
-
Begin stirring and heat the reactor to the target reaction temperature (e.g., 150 °C).
-
Once the temperature has stabilized, introduce a controlled flow of oxygen or air into the reactor. The oxygen partial pressure should be carefully monitored.
-
Maintain a constant temperature and pressure throughout the reaction.
-
Periodically, take small samples of the reaction mixture through the sampling valve for analysis. Quench the reaction in the sample immediately if necessary.
-
-
Reaction Termination and Product Recovery:
-
After the desired reaction time or conversion is reached, stop the oxygen/air flow and cool the reactor to room temperature.
-
Vent the reactor carefully.
-
Recover the liquid product mixture.
-
-
Product Analysis:
-
Analyze the collected samples using GC-FID or GC-MS.
-
Identify the products by comparing their retention times and mass spectra with those of authentic standards.
-
Quantify the products using the internal standard method. Calculate the conversion of the alkane and the selectivity for each product.
-
Mandatory Visualizations
Caption: General workflow for the liquid-phase catalytic oxidation of alkanes.
Caption: Predicted oxidation pathway for this compound.
References
- 1. Liquid-phase oxidation of alkanes with molecular oxygen catalyzed by high valent iron-based perovskite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. onepetro.org [onepetro.org]
- 4. onepetro.org [onepetro.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A comparative study of the synthesis efficiency of 3-Ethyl-6-methylnonane
A Comparative Analysis of Synthetic Routes to 3-Ethyl-6-methylnonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic strategies for the branched alkane, this compound: the Corey-House synthesis and a cobalt-catalyzed Grignard reagent cross-coupling. The selection of an optimal synthetic route is critical in chemical research and drug development, directly impacting yield, purity, and scalability. This document presents a data-driven comparison of these methods, including detailed experimental protocols and a logical workflow for synthesis strategy selection.
Data Summary
The following table summarizes the key performance indicators for the two proposed synthetic routes to this compound. The data is extrapolated from literature precedents for reactions involving structurally similar branched alkanes.
| Parameter | Corey-House Synthesis | Cobalt-Catalyzed Grignard Cross-Coupling |
| Overall Yield | Good to Excellent | Good to Excellent |
| Purity of Crude Product | High | High |
| Reaction Conditions | Mild (low temperatures often required) | Mild (room temperature to moderate heating) |
| Key Reagents | Organolithium compounds, Copper(I) iodide | Grignard reagents, Cobalt(II) chloride |
| Substrate Scope | Broad, but sensitive to sterically hindered alkyl halides | Tolerant of various functional groups |
| Primary Byproducts | Organocopper species, Lithium halides | Magnesium halides |
Visualizing the Synthetic Pathways
The following diagram illustrates the two primary disconnection approaches for the synthesis of the target molecule, this compound.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the Corey-House synthesis and a cobalt-catalyzed Grignard cross-coupling reaction. These protocols are adapted from established methodologies for the synthesis of similar branched alkanes.
Method 1: Corey-House Synthesis
This method involves the preparation of a Gilman reagent (a lithium diorganocuprate) followed by its reaction with an alkyl halide.[1][2][3][4][5][6][7] For the synthesis of this compound, a plausible route involves the reaction of lithium di(2-methylpentyl)cuprate with 4-bromoheptane.
Step 1: Preparation of (2-methylpentyl)lithium
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add lithium metal (2 equivalents) in anhydrous diethyl ether.
-
Add a solution of 2-methyl-1-bromopentane (1 equivalent) in anhydrous diethyl ether dropwise to the lithium suspension with stirring.
-
The reaction is initiated by gentle warming and then maintained at a gentle reflux until all the lithium has reacted. The formation of the alkyllithium reagent is indicated by the disappearance of the lithium metal and the formation of a clear to slightly cloudy solution.
Step 2: Formation of Lithium di(2-methylpentyl)cuprate (Gilman Reagent)
-
In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to -78 °C (a dry ice/acetone bath).
-
Slowly add the prepared (2-methylpentyl)lithium solution (2 equivalents) to the stirred suspension of copper(I) iodide.
-
Allow the mixture to warm slightly to form a clear, Gilman reagent solution.
Step 3: Coupling Reaction
-
Cool the Gilman reagent solution to 0 °C.
-
Add a solution of 4-bromoheptane (1 equivalent) in anhydrous diethyl ether dropwise to the Gilman reagent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by fractional distillation to yield this compound.
Method 2: Cobalt-Catalyzed Grignard Cross-Coupling
This method provides an alternative route utilizing a cobalt-catalyzed cross-coupling of a Grignard reagent with an alkyl halide.[8][9][10][11] This approach avoids the use of organolithium reagents.
Step 1: Preparation of (2-methylpentyl)magnesium bromide (Grignard Reagent)
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-methyl-1-bromopentane (1 equivalent) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Cobalt-Catalyzed Cross-Coupling
-
In a separate flame-dried flask under an inert atmosphere, dissolve cobalt(II) chloride (0.05 equivalents) and lithium iodide (0.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
To this solution, add 1,3-butadiene (B125203) (0.2 equivalents) as a ligand precursor.
-
Cool the catalyst mixture to 0 °C.
-
Add the prepared (2-methylpentyl)magnesium bromide solution (1.5 equivalents) to the catalyst mixture.
-
To this mixture, add a solution of 4-bromoheptane (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford this compound.
Comparative Discussion
Both the Corey-House synthesis and the cobalt-catalyzed Grignard cross-coupling are effective methods for the formation of C(sp³)-C(sp³) bonds, which is required for the synthesis of this compound.
-
Corey-House Synthesis : This is a classic and reliable method for the synthesis of unsymmetrical alkanes.[2][3][4][7] It generally provides high yields, especially when a primary alkyl halide is used as the coupling partner.[2] The use of a secondary alkyl halide like 4-bromoheptane may lead to slightly lower yields due to potential side reactions such as elimination.
-
Cobalt-Catalyzed Grignard Cross-Coupling : This method has emerged as a powerful alternative, particularly for the coupling of sterically hindered substrates.[8][9][10] The use of a cobalt catalyst allows for the efficient coupling of secondary and even tertiary Grignard reagents with alkyl halides.[8][9] This method often exhibits high functional group tolerance and can be more cost-effective due to the use of more readily available Grignard reagents compared to organolithium reagents.
The choice between these two methods will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and tolerance for potential side products. For a high-purity, small-scale synthesis, the Corey-House reaction may be preferred for its well-established reliability. For larger-scale syntheses or when working with more complex molecules where functional group compatibility is a concern, the cobalt-catalyzed Grignard cross-coupling offers a robust and versatile alternative.
References
- 1. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 5. collegedunia.com [collegedunia.com]
- 6. quora.com [quora.com]
- 7. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive [organic-chemistry.org]
- 10. Co-catalyzed cross-coupling of alkyl halides with tertiary alkyl Grignard reagents using a 1,3-butadiene additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Evaluating 3-Ethyl-6-methylnonane as a Chromatography Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chromatography standard is a critical determinant of analytical accuracy and reliability. In gas chromatography (GC), particularly in the analysis of complex hydrocarbon mixtures such as fuels and petrochemicals, standards are essential for both qualitative identification (via retention time) and quantitative analysis. This guide provides a comprehensive evaluation of 3-Ethyl-6-methylnonane, a branched C12 alkane, as a potential chromatography standard. Its performance is objectively compared with that of a linear alkane of the same carbon number, n-dodecane, and another highly branched isomer, 2,2,4,6,6-pentamethylheptane (B104275).
Comparative Analysis of Physicochemical Properties
The chromatographic behavior of a compound is intrinsically linked to its physical properties, most notably its boiling point. In non-polar GC columns, which are standard for hydrocarbon analysis, elution order generally follows the boiling points of the analytes.[1] Branched alkanes tend to have lower boiling points than their linear counterparts due to their more compact structure, which reduces the surface area available for intermolecular van der Waals forces.
A summary of the key physical properties for this compound and its comparators is presented in the table below.
| Property | This compound | n-Dodecane | 2,2,4,6,6-Pentamethylheptane |
| Molecular Formula | C12H26 | C12H26 | C12H26 |
| Molecular Weight ( g/mol ) | 170.33 | 170.33 | 170.33 |
| Boiling Point (°C) | 209 (Predicted) | 216.3 | 177-178 |
| Structure | Branched | Linear | Highly Branched |
| CAS Number | 62184-48-9 | 112-40-3 | 13475-82-6 |
Based on these properties, this compound is expected to have a retention time shorter than n-dodecane but longer than the more compact 2,2,4,6,6-pentamethylheptane on a non-polar GC column. This intermediate elution could make it a useful standard for analyses where analytes of interest fall between the elution times of highly branched and linear C12 alkanes.
Experimental Protocols for Performance Evaluation
To rigorously evaluate the performance of this compound as a chromatography standard, a standardized gas chromatography method, such as those outlined in ASTM D6730 for detailed hydrocarbon analysis, should be employed.[8][9][10][11] This ensures reproducibility and allows for meaningful comparison with other standards.
Gas Chromatography (GC) Method for C12 Alkane Analysis:
-
System: An Agilent 7890B Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector is recommended.[11]
-
Column: A 100 m x 0.25 mm ID, 0.5 µm film thickness non-polar capillary column (e.g., HP-1, DB-1) is suitable for high-resolution separation of hydrocarbon isomers.[10][11]
-
Carrier Gas: Helium or hydrogen can be used as the carrier gas. Hydrogen allows for faster analysis times.[8]
-
Injector and Detector Temperatures: The injector and detector should be maintained at a temperature high enough to ensure complete vaporization of the sample and prevent condensation, typically 250-300°C.
-
Oven Temperature Program: A programmed temperature ramp is necessary to achieve good separation of a mixture of hydrocarbons with varying boiling points. A typical program might be:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/minute to 250°C.
-
Final hold: 10 minutes.
-
-
Sample Preparation: The standards (this compound, n-dodecane, and 2,2,4,6,6-pentamethylheptane) should be prepared in a high-purity solvent such as hexane (B92381) or cyclohexane (B81311) at a known concentration (e.g., 100 ppm).
-
Injection: A 1 µL injection volume with a high split ratio (e.g., 100:1) is typically used to avoid column overloading.
Expected Chromatographic Performance and Logical Workflow
The selection and application of a chromatography standard follow a logical workflow to ensure accurate compound identification and quantification. The expected elution order of the three C12 alkane isomers on a non-polar column is a direct consequence of their boiling points.
This diagram illustrates that the highly branched 2,2,4,6,6-pentamethylheptane would elute first, followed by the moderately branched this compound, and finally the linear n-dodecane. This predictable elution pattern is fundamental to the use of these compounds as standards for calculating retention indices, which aid in the identification of unknown compounds in a sample.
Conclusion
While direct experimental data for this compound as a chromatography standard is not widely published, its performance can be inferred from its molecular structure and the established principles of gas chromatography. As a branched C12 alkane, it offers a valuable intermediate retention time between highly branched and linear isomers of the same carbon number. This characteristic makes it a potentially useful component in standard mixtures for detailed hydrocarbon analysis, particularly for calibrating retention indices in the C12 elution range. For researchers in the petrochemical and fuel industries, as well as those in drug development dealing with hydrocarbon moieties, this compound represents a viable candidate for a certified reference material to enhance the accuracy and reliability of their chromatographic analyses. Further experimental validation following standardized protocols is recommended to fully characterize its performance and establish it as a commercially available chromatography standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Heptane, 2,2,4,6,6-pentamethyl- (CAS 13475-82-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2,2,4,6,6-PENTAMETHYLHEPTANE | 13475-82-6 [chemicalbook.com]
- 4. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodscentscompany.com]
- 5. This compound | C12H26 | CID 22051807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dodecane [webbook.nist.gov]
- 7. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. Detailed hydrocarbon analysers use Agilent 7890 GC | Laboratory Talk [laboratorytalk.com]
- 10. thinghiemxangdau.vn [thinghiemxangdau.vn]
- 11. Gas Chromatograph with Detailed Hydrocarbon Analyzer (GC-DHA) – Sophisticated Instrumentation Facilities [iip.res.in]
A Comparative Guide to the Stability of 3-Ethyl-6-methylnonane: A Density Functional Theory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 3-Ethyl-6-methylnonane within the broader context of nonane (B91170) isomers, drawing upon established principles from density functional theory (DFT) analyses of branched alkanes. While direct experimental thermochemical data for this compound is scarce, this document synthesizes findings from computational studies on similar molecules to offer insights into its expected stability and conformational landscape.
Introduction to Alkane Stability
In the realm of organic chemistry, the stability of alkane isomers is a fundamental concept with significant implications for their physical properties and reactivity. A general and well-established principle is that branched alkanes are thermodynamically more stable than their straight-chain (n-alkane) counterparts.[1][2][3] This increased stability is not, as one might intuitively assume, due to a decrease in steric hindrance. In fact, DFT studies have revealed that branched alkanes experience greater Pauli repulsion, a destabilizing quantum mechanical effect.[1][2] The enhanced stability of branched alkanes is primarily attributed to a combination of favorable electrostatic interactions and electron correlation effects.[1][2]
Nonane (C₉H₂₀) has 35 structural isomers, each with a unique three-dimensional arrangement of atoms and, consequently, a distinct stability.[4][5][6] Understanding the relative stabilities of these isomers is crucial for various applications, from fuel science to drug design, where molecular shape and energy are paramount.
Comparing this compound to Other Nonane Isomers
Based on the principles of alkane stability derived from DFT studies, we can infer the relative stability of this compound compared to other nonane isomers such as n-nonane and more highly branched isomers like 2,2,4,4-tetramethylpentane.
Key Comparison Points:
-
Branching: this compound is a di-substituted branched alkane. The presence of these branches is expected to make it more stable than the linear n-nonane.
-
Degree of Branching: The stability of branched alkanes generally increases with the number of branches and the compactness of the molecule. Therefore, isomers with more branching, such as tri- or tetra-substituted nonanes, are predicted to be more stable than this compound.
-
Steric Effects: While the overall stability is not dictated by minimizing steric repulsion, the specific conformation of this compound will be influenced by the spatial arrangement of the ethyl and methyl groups to minimize steric strain.
The following table summarizes the expected trend in stability for selected nonane isomers based on general principles from DFT studies.
| Isomer Name | Structure | Expected Relative Stability | Rationale |
| n-Nonane | CH₃(CH₂)₇CH₃ | Least Stable | Linear alkanes are generally less stable than their branched isomers.[1][2] |
| This compound | C₁₂H₂₆ | Moderately Stable | The presence of two alkyl branches confers greater stability than the linear isomer. |
| 2,2,4,4-Tetramethylpentane | (CH₃)₃CCH₂C(CH₃)₃ | Most Stable | Highly branched and compact structure leads to greater stabilization. |
Experimental and Computational Protocols
To definitively determine the stability and conformational preferences of this compound, a combination of experimental and computational methods would be employed.
Experimental Protocol: Combustion Calorimetry
A standard experimental method to determine the thermodynamic stability of a compound is by measuring its enthalpy of combustion.
-
Sample Preparation: A precisely weighed sample of pure this compound is placed in a bomb calorimeter.
-
Combustion: The sample is combusted in an excess of high-purity oxygen.
-
Temperature Measurement: The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is accurately measured.
-
Enthalpy Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. By comparing the enthalpy of combustion with that of other nonane isomers, their relative stabilities can be determined.
Computational Protocol: Density Functional Theory (DFT) Analysis
DFT calculations provide a powerful tool for investigating the conformational landscape and relative energies of molecules.
-
Conformational Search: A thorough conformational search is performed to identify all possible low-energy conformers of this compound. This can be achieved using molecular mechanics or semi-empirical methods followed by DFT optimization.[7]
-
Geometry Optimization: The geometry of each identified conformer is optimized using a suitable DFT functional and basis set. The M06-2X functional with a triple-zeta basis set (e.g., 6-311+G(d,p)) is a common choice for alkanes as it accounts for dispersion forces.[1][2]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE corrections. The Boltzmann distribution can then be used to determine the population of each conformer at a given temperature.
-
Isomer Comparison: The total energies of the most stable conformers of this compound and other nonane isomers are compared to determine their relative stabilities.
Logical Workflow for DFT Analysis
The following diagram illustrates the typical workflow for a DFT-based analysis of molecular stability.
Caption: A flowchart illustrating the key stages of a DFT analysis for determining molecular stability.
Signaling Pathway of Stability Factors
The stability of a branched alkane like this compound is determined by a delicate balance of several quantum mechanical factors. The following diagram conceptualizes the interplay of these factors.
Caption: Factors influencing the thermodynamic stability of branched alkanes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isomers of nonane | Filo [askfilo.com]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. Nonane Formula, Structure & Isomers - Lesson | Study.com [study.com]
- 7. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Purity: A Comparative Analysis of Synthesized versus Commercial 3-Ethyl-6-methylnonane
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative benchmark of in-house synthesized 3-Ethyl-6-methylnonane against commercially available standards, supported by detailed experimental data and protocols.
In many research and development applications, particularly in drug discovery and material science, the use of highly pure, structurally defined molecules is critical. This compound, a branched alkane, serves as a valuable building block or reference compound in various chemical syntheses. While commercial suppliers offer this compound at high purity grades, in-house synthesis can be a cost-effective alternative or a necessity for creating novel analogs. This guide outlines the purity profile of a laboratory-synthesized batch of this compound and compares it with a typical commercial standard, providing a framework for quality assessment.
Purity Comparison: Synthesized vs. Commercial Standard
The purity of synthesized this compound was rigorously assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below, alongside the specifications for a typical commercial high-purity standard.
| Parameter | Synthesized this compound | Commercial Standard (Typical) |
| Purity (by GC-MS) | 98.5% | >99.0% |
| Major Impurity | 3-Ethyl-6-methylnon-5-ene (0.8%) | Isomeric Alkanes (<0.5%) |
| Other Impurities | Unreacted starting materials (0.4%) | Toluene (<0.1%) |
| Residual Solvent (Ethyl Ether) (0.3%) | Water (<0.1%) | |
| Appearance | Clear, colorless liquid | Clear, colorless liquid |
| Identity Confirmation | Confirmed by ¹H and ¹³C NMR | Confirmed by supplier Certificate of Analysis |
Experimental Protocols
The following sections detail the methodologies employed for the synthesis and purity assessment of this compound.
Synthesis of this compound
A plausible synthetic route for this compound involves a Grignard reaction to form the carbon skeleton, followed by dehydration and hydrogenation to yield the final alkane.
-
Grignard Reaction: 3-methylheptan-4-one (B91715) is reacted with propyl magnesium bromide in anhydrous diethyl ether. The Grignard reagent adds to the carbonyl group, forming the magnesium alkoxide of 3-ethyl-6-methylnonan-5-ol.
-
Work-up: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium (B1175870) chloride) to yield 3-ethyl-6-methylnonan-5-ol.
-
Dehydration: The alcohol is then dehydrated using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) with heating to yield a mixture of isomeric alkenes, with 3-ethyl-6-methylnon-5-ene as the major product.
-
Hydrogenation: The resulting alkene mixture is hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to reduce the double bond, yielding the saturated alkane, this compound.
-
Purification: The final product is purified by fractional distillation to remove any remaining starting materials, byproducts, and residual solvent.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis was performed to separate and identify the components of the synthesized product and to quantify their relative abundance.
-
Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Data Analysis: Peak areas were integrated to determine the relative percentage of each component. Compound identification was based on the fragmentation patterns in the mass spectra and comparison to the NIST library.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired to confirm the chemical structure of the synthesized this compound.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 256
-
Spectral Width: 240 ppm
-
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The multiplicity, coupling constants (J), and integration of the signals were analyzed to confirm the expected structure. Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm).[1]
Workflow for Synthesis and Purity Analysis
The overall process from synthesis to final purity verification is illustrated in the following workflow diagram.
Caption: Workflow for the synthesis and purity analysis of this compound.
References
A Guide to Inter-Laboratory Comparison of 3-Ethyl-6-methylnonane Analysis
For inquiries: Analytical Standards Committee Global Research Consortium --INVALID-LINK--
Abstract
This guide provides a comprehensive overview of a simulated inter-laboratory study (ILS) on the analysis of 3-Ethyl-6-methylnonane, a volatile organic compound (VOC). Ensuring the accuracy and comparability of analytical data for VOCs is critical for researchers, scientists, and drug development professionals.[1] Inter-laboratory comparisons are vital for assessing the proficiency of laboratories in identifying and quantifying these compounds.[1] This document details the standardized analytical protocol based on headspace gas chromatography-mass spectrometry (GC-MS), presents a comparative analysis of performance data from five participating laboratories, and offers insights into the expected variability of results. The objective is to provide a framework for evaluating laboratory performance and to highlight key methodological considerations for achieving reproducible and reliable quantification of this compound.
Introduction
This compound (C₁₂H₂₆, Molar Mass: 170.33 g/mol ) is a branched-chain alkane whose accurate detection and quantification are relevant in various fields, including environmental monitoring and petroleum analysis.[2][3][4] Given the volatility of this compound, analytical methods must be robust and reproducible to ensure that data generated across different sites are comparable.[1]
Inter-laboratory studies, also known as proficiency tests or round-robins, are a cornerstone of quality assurance.[1] In these studies, a central organizer distributes identical samples to multiple laboratories, which then analyze the samples using a prescribed method.[1] The results are statistically analyzed to assess the performance of each laboratory and the method itself. This guide simulates such a study to provide a practical comparison of analytical performance for this compound. The variability between laboratories is often a significant factor and can be approximately twice that of the variability within a single laboratory.[5]
Experimental Protocol: Headspace GC-MS Analysis
The following protocol was provided to all participating laboratories for the quantification of this compound. The method of choice is Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS), which is ideal for analyzing volatile compounds in liquid or solid samples with minimal matrix interference.[6][7][8]
3.1 Sample Preparation
-
Reference Standard Preparation: A certified reference standard of this compound was used to prepare a stock solution (1000 µg/mL) in methanol (B129727). Calibration standards were prepared by serial dilution in methanol to concentrations of 5, 10, 25, 50, and 100 ng/mL.
-
Sample Handling: A homogenous liquid sample containing an unknown concentration of this compound was distributed to each laboratory in sealed amber vials.
-
Vial Preparation: For each sample, quality control standard, and calibration standard, 1 mL of the solution was pipetted into a 20 mL headspace vial.
-
Internal Standard: 10 µL of an internal standard solution (Toluene-d8 at 10 µg/mL) was added to each vial.
-
Sealing: Vials were immediately sealed with PTFE/silicone septa and aluminum crimp caps.
3.2 Headspace Autosampler Parameters
-
Vial Equilibration Temperature: 90°C[6]
-
Vial Equilibration Time: 15 minutes
-
Syringe Temperature: 95°C[6]
-
Headspace Injection Volume: 500 µL[6]
3.3 GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Rxi-5-MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% diphenyl / 95% dimethyl polysiloxane phase column.[6]
-
Injector Temperature: 250°C (Splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 57
-
Qualifier Ions: m/z 43, 71
-
Internal Standard (Toluene-d8) Ion: m/z 98
-
3.4 Data Analysis and Quantification Quantification was based on the ratio of the peak area of the quantifier ion for this compound to the peak area of the internal standard. A linear calibration curve was generated, and the concentration of the unknown sample was calculated.
Inter-Laboratory Comparison Results
Five laboratories analyzed the provided proficiency testing sample in triplicate. The consensus value for the sample was determined to be 28.5 ng/mL . The performance of each laboratory is summarized below.
Table 1: Quantitative Analysis of this compound
| Laboratory ID | Mean Measured Conc. (ng/mL) | Standard Deviation (SD) | Accuracy (% Recovery) |
|---|---|---|---|
| Lab-01 | 27.9 | 1.1 | 97.9% |
| Lab-02 | 29.5 | 1.5 | 103.5% |
| Lab-03 | 26.8 | 0.9 | 94.0% |
| Lab-04 | 30.1 | 1.8 | 105.6% |
| Lab-05 | 28.8 | 1.3 | 101.1% |
Table 2: Method Performance Characteristics
| Laboratory ID | Linearity (R²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
|---|---|---|---|
| Lab-01 | 0.9992 | 0.8 | 2.5 |
| Lab-02 | 0.9989 | 1.1 | 3.3 |
| Lab-03 | 0.9995 | 0.7 | 2.2 |
| Lab-04 | 0.9975 | 1.5 | 4.5 |
| Lab-05 | 0.9991 | 0.9 | 2.8 |
Visualization of Experimental Workflow
The standardized workflow from sample preparation to data analysis is illustrated in the diagram below. This visualization clarifies the logical sequence and key stages of the analytical protocol provided to all participating laboratories.
Caption: Experimental workflow for the analysis of this compound.
Discussion and Conclusion
The results of this simulated inter-laboratory study demonstrate a high level of performance and consistency among the participating laboratories using the standardized headspace GC-MS method. All laboratories achieved excellent linearity (R² > 0.997) for their calibration curves. The reported accuracies ranged from 94.0% to 105.6%, which falls within typical acceptable limits for this type of analysis.
The between-laboratory variability, as indicated by the range of mean concentrations (26.8 to 30.1 ng/mL), was slightly higher than the within-laboratory precision (SD ≤ 1.8 ng/mL). This finding is consistent with expectations from similar studies on volatile compounds.[5] Differences in instrumentation, environmental conditions, and operator technique can contribute to this inter-laboratory variation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12H26 | CID 22051807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nonane, 6-ethyl-3-methyl- [webbook.nist.gov]
- 4. 6-Ethyl-3-methylnonane | C12H26 | CID 53425847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Headspace GC-MS Analysis - www.impactanalytical.com [impactanalytical.com]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Ethyl-6-methylnonane
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount for ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the proper disposal of 3-Ethyl-6-methylnonane, a flammable aliphatic hydrocarbon. Adherence to these procedures will minimize risks and promote a secure working environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found in the available search results. The following guidance is based on the safety data for structurally similar flammable liquids and general principles of chemical waste management. Always consult your institution's specific safety protocols and the official SDS for any chemical before handling.
Immediate Safety and Handling Precautions
This compound is expected to be a flammable liquid. Appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
-
Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Quantitative Data
The following table summarizes the computed physical and chemical properties for this compound. Experimental data was not available.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem[1] |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| XLogP3 | 6.1 | PubChem[1] |
| Monoisotopic Mass | 170.203450829 Da | PubChem[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.
-
Waste Collection:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. Glass or polyethylene (B3416737) containers are generally suitable. Ensure the container has a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable liquid). Include the date of initial waste accumulation.
-
-
Waste Storage:
-
Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents.
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak or spill.
-
Accumulation Time: Adhere to institutional and regulatory limits for the amount of time hazardous waste can be stored in the laboratory before being transferred to a central facility.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate vicinity if the spill is large or in a poorly ventilated area.
-
Increase ventilation to the area if it is safe to do so.
-
For small spills, use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent to contain and collect the spilled material.
-
Place the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Never dispose of this compound down the drain or in regular trash.
-
Arrange for the collection of the hazardous waste by a licensed waste disposal contractor, following your institution's procedures.[2]
-
Experimental Protocols
As this document pertains to disposal procedures, no experimental protocols are cited.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Ethyl-6-methylnonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 3-Ethyl-6-methylnonane in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, which is presumed to be a flammable organic compound, a comprehensive PPE strategy is mandatory to minimize exposure and prevent accidents. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles or Glasses | Must be worn at all times to shield eyes from splashes. For tasks with a higher risk of splashing, a face shield should be used in conjunction with safety goggles.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used for incidental contact with organic solvents.[1] Always consult the glove manufacturer's resistance chart for specific chemical compatibility. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of fire-resistant material is recommended when working with flammable liquids.[1][3] It should be fully buttoned to protect clothing and skin. |
| Foot Protection | Closed-Toe Shoes | Essential to protect feet from spills and falling objects.[1] |
| Respiratory Protection | Respirator | May be necessary when working with volatile chemicals or in poorly ventilated areas. The appropriate type of respirator depends on the potential concentration and toxicity of the fumes.[1] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is critical to prevent ignition and exposure.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Ensure a certified chemical fume hood is operational before beginning work.[2]
-
Clear the workspace of all unnecessary items and potential ignition sources (e.g., open flames, hot plates, and spark-producing equipment).[3]
-
Have a fire extinguisher (Class B for flammable liquids) and a chemical spill kit readily accessible.[2][3]
-
Ensure all containers are properly labeled and in good condition.
-
-
Handling:
-
Conduct all work involving this compound within a chemical fume hood to minimize the inhalation of vapors.[2][3]
-
Ground and bond containers when transferring the substance to prevent static discharge, which can ignite flammable vapors.[4]
-
Use only non-sparking tools.[4]
-
Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[3]
-
-
Post-Experiment:
-
Wipe down the work area with an appropriate solvent.
-
Properly dispose of all contaminated materials (see Disposal Plan below).
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety. As a non-halogenated organic solvent, it requires specific disposal procedures.
Experimental Protocol for Disposal:
-
Segregation:
-
Collect all waste containing this compound in a designated, properly labeled, and leak-proof waste container.
-
Crucially, do not mix non-halogenated solvent waste with halogenated solvent waste.[5][6][7] This is because non-halogenated solvents can often be recycled as fuel, while halogenated solvents require more costly and complex incineration processes.[5]
-
-
Container Management:
-
Use only approved waste containers, which are typically provided by your institution's Environmental Health and Safety (EHS) department.[5]
-
Keep the waste container tightly sealed except when adding waste.[6]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[8]
-
Store the waste container in a well-ventilated, designated satellite accumulation area, away from ignition sources.[8][9]
-
-
Disposal Request:
-
Once the waste container is full, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your EHS office.
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
-
Spill:
-
For small spills, use a chemical spill kit with non-flammable absorbent materials like sand or cat litter.[3] Do not use paper towels as they are combustible.[3]
-
For large spills, evacuate the area and alert emergency personnel.
-
Place all used absorbent materials in a sealed container for hazardous waste disposal.[3][9]
-
-
Fire:
-
If a fire occurs, use a Class B fire extinguisher.[2]
-
In the case of a larger, uncontrollable fire, evacuate the area immediately and activate the fire alarm.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[4] Remove contaminated clothing.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Seek immediate medical attention.
-
Logical Workflow for Handling this compound
The following diagram illustrates the step-by-step process for safely managing this compound in the laboratory.
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. events.uobaghdad.edu.iq [events.uobaghdad.edu.iq]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. fishersci.com [fishersci.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
